molecular formula C7H5Br2ClO B6296196 5-Chloro-2,3-dibromoanisole CAS No. 174913-35-0

5-Chloro-2,3-dibromoanisole

Cat. No.: B6296196
CAS No.: 174913-35-0
M. Wt: 300.37 g/mol
InChI Key: JDEXVOQSUCJVJE-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dibromoanisole (CAS 174913-35-0) is a high-purity halogenated anisole derivative supplied with a minimum purity of ≥98% . This compound, with the molecular formula C₇H₅Br₂ClO and a molecular weight of 300.38 g/mol, is also known as 1,2-Dibromo-5-chloro-3-methoxybenzene . It is intended for research and further manufacturing applications only and is strictly not for direct human use . As a multi-halogenated aromatic building block, it serves as a valuable intermediate in advanced chemical synthesis. Its structure, featuring bromine and chlorine substituents on the benzene ring, suggests potential utility in the development of more complex molecular architectures, particularly in materials science and supramolecular chemistry. Research on analogous dibromo-chloro bipyridines indicates that such halogen-rich compounds can engage in specific non-covalent interactions, such as chalcogen and halogen bonds . These interactions are increasingly explored in areas like enantioselective catalysis, the development of chiral stationary phases for chromatography, and crystal engineering . Researchers can leverage this chemical as a precursor for synthesizing ligands, functionalized materials, or other specialized compounds where the methoxy and halogen groups can be further modified or utilized for their steric and electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-5-chloro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2ClO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEXVOQSUCJVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2,3-dibromoanisole: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2,3-dibromoanisole, a polyhalogenated aromatic compound of interest to researchers in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes known information with expert-driven analysis of its predicted chemical behavior, drawing parallels from closely related structural analogs. The guide covers the compound's molecular structure, predicted physicochemical properties, a plausible synthetic pathway, expected spectroscopic signatures, and essential safety and handling protocols. This document is intended to serve as a foundational resource for scientists and professionals engaged in the synthesis and application of novel halogenated organic molecules.

Introduction

Halogenated anisoles are a class of compounds that feature a methoxybenzene core substituted with one or more halogen atoms. These molecules serve as versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of halogens on the aromatic ring significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making the targeted synthesis of specific isomers a key objective in medicinal and process chemistry.

This compound is a unique member of this class, characterized by a vicinal dibromo arrangement and a chloro substituent. While not as extensively documented as some of its isomers, its structural motifs suggest potential as an intermediate in the synthesis of complex heterocyclic systems and as a scaffold for the exploration of novel biological activities. This guide aims to bridge the current information gap by providing a detailed theoretical and practical framework for understanding and working with this compound.

Chemical Structure and Identification

The fundamental identity of this compound is established by its molecular structure and unique identifiers.

  • IUPAC Name: 1,2-Dibromo-3-chloro-5-methoxybenzene

  • Molecular Formula: C₇H₅Br₂ClO

  • CAS Number: 174913-35-0[1]

  • Molecular Weight: 316.38 g/mol

The structural arrangement of the substituents on the benzene ring is critical to its chemical properties. The methoxy group is an ortho, para-directing activator, while the halogens are deactivating, ortho, para-directing groups. This electronic interplay governs the molecule's reactivity in electrophilic aromatic substitution and other transformations.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

PropertyThis compound (Predicted)5-Bromo-2-chloroanisole[2]Anisole[3]
Appearance Colorless to light yellow solid or liquidWhite-Yellow CrystalsColorless liquid
Molecular Weight ( g/mol ) 316.38221.48108.14
Melting Point (°C) 30 - 4027 - 28-37
Boiling Point (°C) > 250240 - 245153 - 155
Density (g/mL at 25 °C) ~1.81.6310.995
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone)Insoluble in water; soluble in organic solventsSlightly soluble in water (1040 mg/L at 25 °C); soluble in organic solvents[3]
Vapor Pressure (mmHg at 25 °C) < 0.1< 0.13.54
Refractive Index (at 20 °C) ~1.61.5871.516 - 1.519

Justification for Predictions:

  • Melting and Boiling Points: The addition of halogen atoms, particularly bromine, significantly increases the molecular weight and intermolecular forces (van der Waals forces), leading to higher melting and boiling points compared to anisole and 5-bromo-2-chloroanisole.

  • Density: The presence of two heavy bromine atoms and a chlorine atom will result in a density greater than that of water and its less halogenated counterparts.

  • Solubility: Like most polyhalogenated aromatic compounds, it is expected to be hydrophobic and thus poorly soluble in water but readily soluble in nonpolar organic solvents.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available 3-chloro-5-methoxyaniline. This multi-step synthesis would involve a Sandmeyer reaction followed by electrophilic bromination.

G A 3-Chloro-5-methoxyaniline B Diazonium Salt Intermediate A->B 1. NaNO2, HBr, 0-5 °C C 1-Bromo-3-chloro-5-methoxybenzene B->C 2. CuBr D This compound C->D 3. Br2, FeBr3 (catalyst)

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Diazotization of 3-Chloro-5-methoxyaniline

  • In a round-bottom flask cooled to 0-5 °C in an ice-salt bath, dissolve 3-chloro-5-methoxyaniline in aqueous hydrobromic acid (HBr).

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Causality: The low temperature is crucial to prevent the unstable diazonium salt from decomposing. HBr serves as both the acid catalyst and the source of the bromide counter-ion.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Cool the mixture, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude 1-bromo-3-chloro-5-methoxybenzene by distillation or column chromatography.

Causality: The Sandmeyer reaction is a reliable method for converting an aryl diazonium salt to an aryl halide. CuBr catalyzes the displacement of the diazonium group by a bromide ion.

Step 3: Electrophilic Bromination

  • Dissolve the purified 1-bromo-3-chloro-5-methoxybenzene in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).

  • Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Slowly add a stoichiometric amount of bromine (Br₂) to the solution at room temperature. The methoxy group is a strong activating group and will direct the incoming bromine electrophiles to the ortho and para positions. Given the existing substitution pattern, bromination is expected to occur at the 2 and 3 positions.

  • Stir the reaction until completion, monitoring by TLC or GC.

  • Quench the reaction with a solution of sodium bisulfite to destroy excess bromine.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Causality: The Lewis acid catalyst FeBr₃ polarizes the Br-Br bond, generating a strong electrophile (Br⁺) that attacks the electron-rich aromatic ring. The strongly activating methoxy group directs the substitution to the ortho positions.

Spectroscopic Analysis (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the predicted key features in its spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region and one for the methoxy group.

  • Aromatic Protons (2H): Due to the substitution pattern, two aromatic protons remain at positions 4 and 6. These would likely appear as two distinct doublets in the range of δ 6.8-7.5 ppm. The coupling constant between them would be small (meta-coupling, J ≈ 2-3 Hz).

  • Methoxy Protons (3H): A sharp singlet corresponding to the methoxy group (–OCH₃) protons would be observed around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the unique electronic environment.

  • Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (C1) will be the most downfield. The carbons bonded to bromine and chlorine will also be significantly shifted.

  • Methoxy Carbon (1C): A signal for the methoxy carbon (–OCH₃) is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the functional groups present.

  • C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H stretching (aliphatic, -OCH₃): Peaks around 2850-2960 cm⁻¹.

  • C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O stretching (aryl ether): Strong, characteristic bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric)[4].

  • C-Br and C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will provide the molecular weight and information about the isotopic distribution of bromine and chlorine.

  • Molecular Ion Peak (M⁺): A complex cluster of peaks will be observed for the molecular ion due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in approximately 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in approximately 3:1 ratio). This will result in a characteristic pattern of M⁺, M+2, M+4, and M+6 peaks. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br, ⁸¹Br, and ³⁵Cl.

  • Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the molecular ion to give a [M-15]⁺ peak, followed by the loss of carbon monoxide (CO). Cleavage of the C-Br and C-Cl bonds would also be observed.

Potential Applications and Biological Activity

While no specific applications for this compound have been documented, its structure suggests several areas of potential utility.

  • Synthetic Intermediate: The presence of three halogen atoms at distinct positions offers opportunities for selective functionalization through reactions such as Suzuki or Buchwald-Hartwig cross-coupling. This could allow for the construction of more complex molecules with potential applications in materials science or as pharmaceutical intermediates.

  • Biological Screening: Many halogenated natural products exhibit significant biological activities, including antimicrobial, antifungal, and cytotoxic properties.[5][6][7][8] this compound could be a candidate for screening in various biological assays to explore its potential as a lead compound for drug discovery. However, it is important to note that many polyhalogenated aromatic compounds can exhibit toxicity.[9]

Safety and Handling

As with all polyhalogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Toxicology: The toxicological properties of this specific compound have not been determined. However, related polyhalogenated compounds are known to be persistent in the environment and can bioaccumulate.[11] Some are known skin and eye irritants and may cause respiratory irritation.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents an intriguing yet understudied molecule within the family of halogenated anisoles. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical structure, properties, and potential synthesis. By leveraging data from analogous compounds and fundamental principles of organic chemistry, we have constructed a foundational body of knowledge to aid researchers in their work with this and other novel polyhalogenated systems. Further experimental validation of the predicted properties and reactivity is warranted and will undoubtedly contribute to a deeper understanding of this compound's potential in various scientific disciplines.

References

  • Engeser, M., et al. (2005). Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole. Archives of Environmental Contamination and Toxicology, 48(1), 1-9. [Link]

  • Geyer, H. J., et al. (2000). Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water. Chemosphere, 41(5), 693-703. [Link]

  • The Good Scents Company. (n.d.). Anisole. Retrieved from [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

  • Frontiers in Marine Science. (2022). Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. Retrieved from [Link]

  • MDPI. (n.d.). Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dibromo-5-chlorobenzene. Retrieved from [Link]

  • Agilent. (2024). PAH Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyhalogenated compound. Retrieved from [Link]

  • MDPI. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Anisole. Retrieved from [Link]

  • PubMed. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

Sources

5-Chloro-2,3-dibromoanisole CAS number and molecular identifiers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2,3-dibromoanisole, a halogenated aromatic compound with significant potential in synthetic organic chemistry and drug discovery. Its unique substitution pattern offers a versatile platform for the development of novel molecular architectures.

Core Molecular Identification

This compound is a polysubstituted aromatic ether. The precise arrangement of its halogen and methoxy substituents on the benzene ring dictates its reactivity and potential applications.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 174913-35-0 to this compound.[1] A key synonym for this compound, reflecting its IUPAC nomenclature, is 1,2-dibromo-5-chloro-3-methoxybenzene .

Molecular Structure and Identifiers

The structural and electronic properties of a molecule are fundamental to its chemical behavior. These are best described by a combination of its formula and various standardized notation systems.

IdentifierValueSource
Molecular Formula C₇H₅Br₂ClO[1]
IUPAC Name 1,2-dibromo-5-chloro-3-methoxybenzene-
Canonical SMILES COC1=CC(=C(C(=C1)Br)Br)Cl-
InChI Key VOGGSKPTKSAXHR-UHFFFAOYSA-N[2][3]
Molecular Weight 300.38 g/mol -

Diagrammatic Representation of Molecular Identifier Relationships

Interconnectivity of Molecular Identifiers for this compound A Common Name This compound B CAS Number 174913-35-0 A->B is registered as D IUPAC Name 1,2-dibromo-5-chloro-3-methoxybenzene A->D is also known as C Molecular Formula C₇H₅Br₂ClO B->C corresponds to C->D is systematically named as E SMILES COC1=CC(=C(C(=C1)Br)Br)Cl D->E can be represented as F InChI Key VOGGSKPTKSAXHR-UHFFFAOYSA-N E->F generates unique

Caption: Relationship between common name, CAS number, and various molecular identifiers.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. While experimental data for this specific isomer is limited, predictive models and data from similar compounds can provide valuable insights.

PropertyPredicted ValueNotes
Boiling Point 236.5±20.0 °CPredicted value for an isomer, 1-Bromo-3-chloro-5-methoxybenzene.[2]
Density 1.564±0.06 g/cm³Predicted value for an isomer, 1-Bromo-3-chloro-5-methoxybenzene.[2]
Appearance Light brown to off-white solidBased on an isomer, 1-Bromo-3-chloro-5-methoxybenzene.[2]
Storage Sealed in dry, room temperatureRecommended storage condition for an isomer, 1-Bromo-3-chloro-5-methoxybenzene.[2]

Safety and Handling

Due to the lack of a specific safety data sheet (SDS) for this compound (CAS 174913-35-0), a precautionary approach based on the hazard profile of structurally related compounds is essential.

Hazard Identification

Based on data for isomers and similar halogenated aromatic compounds, the following hazards should be considered:

  • Harmful if swallowed (Potential for H302 hazard statement).[4]

  • Causes skin irritation (Potential for H315 hazard statement).[4][5]

  • Causes serious eye irritation (Potential for H319 hazard statement).[4][5]

  • May cause respiratory irritation (Potential for H335 hazard statement).[5]

Recommended Precautions

Given the potential hazards, the following personal protective equipment (PPE) and handling procedures are recommended:

  • Engineering Controls: Work in a well-ventilated area, preferably a fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.

  • Respiratory Protection: If working with powders or aerosols, or in poorly ventilated areas, use a NIOSH-approved respirator.

  • General Hygiene: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Synthesis and Reactivity

The synthesis of substituted anisoles often involves the methylation of the corresponding phenol. For this compound, a plausible synthetic route would involve the methylation of 5-chloro-2,3-dibromophenol.

Proposed Synthetic Workflow

Proposed Synthesis of this compound A 5-Chloro-2,3-dibromophenol D Reaction (Williamson Ether Synthesis) A->D B Methylating Agent (e.g., Dimethyl sulfate, Iodomethane) B->D C Base (e.g., K₂CO₃, NaH) C->D E This compound D->E

Caption: A generalized Williamson ether synthesis for the preparation of the target compound.

The reactivity of this compound is primarily dictated by the three halogen substituents. The differential reactivity of the bromine and chlorine atoms, and the influence of the methoxy group, can be exploited for selective functionalization. For instance, the bromine atoms are generally more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) than the chlorine atom, allowing for sequential and site-selective introduction of new carbon-carbon or carbon-heteroatom bonds.

Applications in Research and Development

Halogenated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of complex molecules with potential biological activity or unique material properties. Its utility is analogous to other halogenated anisoles and anilines which serve as precursors for a wide array of heterocyclic compounds.

Conclusion

References

  • PubChem. 5-Bromo-2,3-dichlorohexane. [Link]

  • PubChem. 2,3-Dibromo-5-chloropyridine. [Link]

  • PubChem. 5-Bromo-2-chloroanisole. [Link]

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Safety Data Sheet (SDS) and toxicity profile for 5-Chloro-2,3-dibromoanisole

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: SDS-SAR-174913 | Version: 1.0 | Status: Predictive Technical Assessment

Executive Technical Summary

5-Chloro-2,3-dibromoanisole (CAS: 174913-35-0) is a polyhalogenated aromatic ether used primarily as an intermediate in the synthesis of agrochemicals and specialized pharmaceuticals.[1] Due to the scarcity of empirical toxicological data for this specific isomer, this guide utilizes Structure-Activity Relationships (SAR) and Read-Across methodologies derived from structurally analogous halogenated anisoles (e.g., 2,4-dibromoanisole, pentachloroanisole).

Critical Hazard Overview:

  • Physical State: Low-melting solid or viscous liquid (predicted MP ~35–45°C).

  • Bioaccumulation: High potential (Predicted LogP > 4.5).

  • Primary Health Risk: Skin/Eye irritation and potential hepatotoxicity via metabolic O-demethylation.

  • Environmental: Classified as Very Toxic to Aquatic Life with Long Lasting Effects (Category 1).

Chemical Identity & Physicochemical Profiling

The following data is synthesized from computational prediction models and analog extrapolation.

PropertyValue / DescriptionSource/Method
CAS Number 174913-35-0Registry
IUPAC Name 1,2-dibromo-4-chloro-6-methoxybenzeneNomenclature
Molecular Formula C₇H₅Br₂ClOStoichiometry
Molecular Weight 300.37 g/mol Calculated
SMILES COc1cc(Cl)cc(Br)c1Br (Isomer Specific)Structural
Appearance Off-white to pale yellow crystalline solid or semi-solidAnalog Extrapolation
Melting Point 35°C – 45°C (Predicted)SAR (vs. 3,5-dibromoanisole)
Boiling Point ~260°C – 270°C @ 760 mmHgSAR (Boiling Point Elevation)
LogP (Octanol/Water) 4.2 – 4.8 QSAR Consensus
Water Solubility < 5 mg/L (Insoluble)Hydrophobicity Analysis
Vapor Pressure Low (< 0.01 mmHg @ 25°C)Predicted

Hazard Identification & GHS Classification (Derived)

Based on the Global Harmonized System (GHS) criteria for polyhalogenated aromatics, the following classification is mandated for handling until empirical data proves otherwise.

Signal Word: WARNING
Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.
Skin Corrosion/Irritation 2H315 Causes skin irritation.
Eye Damage/Irritation 2AH319 Causes serious eye irritation.
Aquatic Toxicity (Acute) 1H400 Very toxic to aquatic life.
Aquatic Toxicity (Chronic) 1H410 Very toxic to aquatic life with long lasting effects.

Toxicological Profile & Metabolic Fate

Mechanism of Action (The "Black Box" Analysis)

Polyhalogenated anisoles are lipophilic xenobiotics. Their toxicity is not typically driven by direct alkylation (as with alkyl halides) but rather by metabolic activation and membrane disruption .

  • Absorption: High LogP (>4.0) indicates rapid dermal absorption and crossing of the blood-brain barrier.

  • Metabolism (Bioactivation): The methoxy group (-OCH₃) is the primary site of metabolism. Cytochrome P450 enzymes (likely CYP2E1 or CYP1A2) facilitate O-demethylation , converting the anisole into a halogenated phenol (5-Chloro-2,3-dibromophenol).

    • Risk:[2] Halogenated phenols are significantly more acidic and uncoupling agents of oxidative phosphorylation than their parent anisoles, leading to mitochondrial dysfunction.

Visualization: Predicted Metabolic Pathway

The following diagram illustrates the transition from the parent compound to its potentially toxic metabolite.

MetabolicPathway Parent This compound (Lipophilic Parent) Enzyme CYP450 (O-Demethylation) Parent->Enzyme Liver Microsomes Metabolite 5-Chloro-2,3-dibromophenol (Reactive Phenol) Enzyme->Metabolite Phase I Conjugate Glucuronide/Sulfate Conjugates Metabolite->Conjugate Phase II (Detoxification) ToxEffect Mitochondrial Uncoupling Metabolite->ToxEffect Toxicity Mechanism

Caption: Predicted Phase I and Phase II metabolic trajectory. The phenolic metabolite poses the primary cellular respiration risk.

Occupational Health & Safety (OHS) Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of polyhalogenated aromatics due to their high lipophilicity.

  • Respiratory: NIOSH N95 (for dusts) or OV/AG cartridge (if heated/aerosolized).

  • Dermal (Splash): Nitrile (Minimum thickness 0.11 mm). Change every 15 mins.

  • Dermal (Immersion/High Risk): Silver Shield® / 4H® Laminate gloves . (Breakthrough time > 480 min).

  • Eye: Chemical splash goggles. Face shield if handling >10g synthesis scales.

Handling & Storage
  • Engineering Controls: Handle strictly within a certified chemical fume hood.

  • Storage: Store in a cool, dry place (< 25°C). Keep away from strong oxidizers (e.g., permanganates, perchlorates) to prevent formation of toxic halogenated byproducts.

Experimental Workflow: Toxicity Assessment

For researchers synthesizing this intermediate, relying on predicted data is insufficient for regulatory filing. The following self-validating workflow outlines how to empirically determine the Acute Oral Toxicity (LD50) using the OECD 425 "Up-and-Down" Procedure, which minimizes animal usage.

Step-by-Step Protocol (OECD 425 Adaptation)
  • Preparation: Solubilize this compound in corn oil (vehicle). Ensure homogeneity; sonicate if necessary due to low water solubility.

  • Limit Test: Dose a single animal at 2000 mg/kg.

    • If survival: LD50 is > 2000 mg/kg (GHS Cat 5 or Unclassified).

    • If death: Proceed to Main Test.

  • Main Test (Up-and-Down):

    • Dose first animal at 175 mg/kg.

    • Observation (48h):

      • If animal survives

        
         Dose next animal at higher step (550 mg/kg).
        
      • If animal dies

        
         Dose next animal at lower step (55 mg/kg).
        
  • Stopping Rule: Stop when 3 consecutive animals survive at the upper bound or after 5 reversals.

  • Calculation: Use Maximum Likelihood Estimation (MLE) to calculate LD50.

Visualization: Assessment Logic

ToxicityWorkflow Start Start: Solubilize in Corn Oil LimitTest Limit Test: 2000 mg/kg Start->LimitTest Decision Survival? LimitTest->Decision Cat5 Classify: GHS Cat 5 (Low Toxicity) Decision->Cat5 Yes MainTest Main Test: 175 mg/kg Decision->MainTest No (Death) Obs Observe 48h MainTest->Obs StepUp Next Animal: Increase Dose (3.2x) Obs->StepUp Survival StepDown Next Animal: Decrease Dose (3.2x) Obs->StepDown Death

Caption: Logic flow for OECD 425 Up-and-Down toxicity testing to determine LD50 with minimal subjects.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2769567 (5-Bromo-2-chloroanisole - Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

  • OECD (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • U.S. EPA (2024). Estimation Programs Interface (EPI) Suite™ for Microsoft® Windows. (Used for LogP and BCF prediction). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthetic Pathways of 5-Chloro-2,3-dibromoanisole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Polychlorinated and Polybrominated Anisoles

Polychlorinated and polybrominated anisoles are a class of compounds that garner significant interest in various scientific disciplines. Their utility often stems from their role as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The specific arrangement of halogen atoms on the anisole ring provides multiple reactive sites for further functionalization, making them valuable building blocks in organic synthesis. The target molecule, 5-Chloro-2,3-dibromoanisole, with its distinct substitution pattern, presents a unique scaffold for the development of novel chemical entities.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution via Bromination of 3-Chloroanisole

The most logical and accessible pathway to this compound is through the electrophilic aromatic substitution of a readily available starting material, 3-chloroanisole. The methoxy (-OCH3) group is a strong activating and ortho-, para-directing group, while the chloro (-Cl) group is a deactivating but also ortho-, para-directing group. This interplay of directing effects is crucial in predicting the regioselectivity of the bromination reaction.

The synthesis can be envisioned as a two-step bromination of 3-chloroanisole. The initial bromination is expected to occur at the positions most activated by the methoxy group, namely the C2, C4, and C6 positions. The subsequent bromination will then be directed by the existing substituents.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 3-chloroanisole to this compound.

Synthesis_Pathway Start 3-Chloroanisole Intermediate1 Monobrominated Intermediates Start->Intermediate1 Bromination Intermediate2 Dibrominated Intermediates Intermediate1->Intermediate2 Further Bromination Product This compound Intermediate2->Product Isomer Separation

Caption: Proposed synthetic workflow for this compound.

In-Depth Mechanistic Considerations

The bromination of anisole is a classic example of electrophilic aromatic substitution.[1] The reaction proceeds through the formation of a bromonium ion (Br+) or a bromine-Lewis acid complex, which then attacks the electron-rich aromatic ring. The stability of the resulting arenium ion intermediate determines the regioselectivity of the reaction.

In the case of 3-chloroanisole, the methoxy group strongly activates the ortho (C2 and C4) and para (C6) positions. The chloro group, while deactivating, also directs incoming electrophiles to its ortho (C2 and C4) and para (C6) positions. The combined effect will favor bromination at the C2, C4, and C6 positions. Achieving the desired 2,3-dibromo substitution pattern will likely require careful control of reaction conditions and may necessitate chromatographic separation of isomers.

An alternative approach could involve starting with a precursor that already contains the desired 2,3-dibromo pattern, followed by the introduction of the chloro and methoxy functionalities. However, the direct bromination of 3-chloroanisole represents a more convergent and potentially more efficient route.

Experimental Protocols

The following protocols are based on established procedures for the bromination of aromatic compounds and the synthesis of related haloanisoles.[2]

Step 1: Monobromination of 3-Chloroanisole

Objective: To introduce the first bromine atom onto the 3-chloroanisole ring.

Materials:

  • 3-Chloroanisole

  • Molecular bromine (Br2) or N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr3) or other suitable Lewis acid catalyst

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-chloroanisole in the chosen anhydrous solvent under an inert atmosphere.

  • Add a catalytic amount of iron(III) bromide to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired monobrominated isomers.

Step 2: Dibromination of the Monobrominated Intermediate

Objective: To introduce the second bromine atom to obtain this compound.

Materials:

  • Monobrominated chloroanisole intermediate

  • Bromine (Br2) or N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr3)

  • Anhydrous solvent

  • Standard work-up reagents as in Step 1

Procedure:

  • Follow a similar procedure to Step 1, using the purified monobrominated chloroanisole as the starting material.

  • The reaction conditions (temperature, reaction time) may need to be adjusted to facilitate the second bromination, which will be slower due to the increased deactivation of the ring.

  • Monitor the reaction closely by TLC to optimize the formation of the desired dibrominated product and minimize the formation of over-brominated byproducts.

  • After work-up, the crude product will likely be a mixture of dibrominated isomers.

  • Purification by column chromatography or recrystallization will be necessary to isolate the target this compound.

Data Presentation: Comparison of Bromination Reagents

ReagentAdvantagesDisadvantages
Molecular Bromine (Br2) High reactivity, cost-effective.Highly corrosive and toxic, requires careful handling.
N-Bromosuccinimide (NBS) Easier to handle, more selective in some cases.More expensive, may require a radical initiator for some substrates.

Conclusion and Future Outlook

The synthesis of this compound, while not explicitly documented, can be logically approached through the electrophilic bromination of 3-chloroanisole. The key challenges in this synthetic pathway will be controlling the regioselectivity of the bromination reactions and efficiently separating the resulting isomers. Further optimization of reaction conditions, including the choice of solvent, catalyst, and brominating agent, will be crucial for achieving a high yield and purity of the target compound. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this compound and explore its potential in various applications.

References

  • Lauher, J. (2020). Bromination of Anisole. YouTube. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

Sources

Unlocking New Therapeutic Frontiers: The Potential of 5-Chloro-2,3-dibromoanisole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction: The Strategic Role of Halogenation in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogens are not mere passive substituents; they actively modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2][3] Their ability to form specific, stabilizing interactions known as "halogen bonds" with biological targets has further solidified their importance in optimizing lead compounds.[4]

Within this context, polysubstituted aromatic compounds serve as versatile platforms for constructing novel therapeutic agents. 5-Chloro-2,3-dibromoanisole is a prime example of such a platform. Its unique arrangement of a methoxy group and three distinct halogen atoms on a benzene ring presents a rich tapestry of synthetic possibilities. The differential reactivity of the bromine versus chlorine substituents offers the potential for sequential, site-selective modifications, making it an exceptionally valuable, albeit underexplored, building block for generating diverse molecular libraries.

This guide provides a comprehensive analysis of this compound, detailing its core physicochemical properties, exploring its vast synthetic utility, and postulating its potential applications in the discovery of new medicines for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Profile and Reactivity Insights

The strategic potential of this compound begins with its fundamental structure and the electronic interplay of its substituents. The electron-donating methoxy group activates the ring towards electrophilic substitution (directing ortho and para), while the electronegative halogens deactivate the ring yet also act as ortho, para-directors. This combination of effects, along with the inherent steric environment, dictates the molecule's reactivity and provides a roadmap for its synthetic manipulation.

Core Properties

A summary of the key physicochemical properties of this compound is presented below. These values are calculated based on its structure and are crucial for predicting its behavior in both reaction vessels and biological systems.

PropertyValueSource
Molecular Formula C₇H₅Br₂ClOCalculated
Molecular Weight 316.38 g/mol Calculated
XLogP3 4.1Predicted
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 1 (Oxygen atom)Calculated
Rotatable Bonds 1Calculated

Note: XLogP3 is a computed value for hydrophobicity, a critical parameter for drug-likeness.

Structural Diagram

Caption: Structure of this compound.

Section 2: The Synthetic Versatility of this compound

The true value of this molecule lies in its potential as a highly adaptable synthetic intermediate. The presence of two bromine atoms and one chlorine atom provides multiple, differentially reactive handles for elaboration into more complex structures, primarily through metal-catalyzed cross-coupling reactions.

Regioselective Cross-Coupling Reactions

The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference is the cornerstone of its synthetic utility, allowing for a stepwise and controlled introduction of different substituents.

For instance, one can selectively perform a Suzuki coupling at one or both bromine positions while leaving the chlorine atom intact for a subsequent, more forcing coupling reaction or for retention in the final molecule. The vicinal (adjacent) arrangement of the bromine atoms also opens possibilities for forming cyclic structures through double coupling reactions with appropriate bis-organometallic reagents.

workflow start This compound op1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) [Condition Set 1: Mild] start->op1 inter1 Mono-Substituted Intermediate (at C2 or C3 position) op1->inter1 op2 Second Cross-Coupling [Condition Set 2: Harsher] inter1->op2 final_product Di-substituted Product (Retains Chlorine) op2->final_product op3 Further Functionalization (e.g., SₙAr, Reduction) at C5-Cl position final_product->op3 final_product2 Tri-substituted Final Compound op3->final_product2

Caption: Stepwise functionalization workflow for this compound.

Detailed Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating system for the selective mono-arylation of this compound, leveraging the higher reactivity of the C-Br bond.

Objective: To synthesize 2-Aryl-5-chloro-3-bromoanisole.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 eq)

  • Toluene/Water (10:1 v/v), degassed

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Methodology:

  • Inert Atmosphere: Assemble the flask and condenser, and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintaining an inert atmosphere is critical to prevent the degradation of the palladium catalyst.

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, potassium phosphate, and the SPhos ligand.

  • Solvent and Catalyst: Add the degassed toluene/water solvent mixture, followed by the palladium(II) acetate. The use of a biphasic solvent system with a phosphate base is a robust combination for Suzuki couplings.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The causality here is that thermal energy is required to drive the catalytic cycle, but milder conditions are chosen initially to favor reaction at the more labile C-Br bonds.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. This provides an in-process check on reaction validity.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure mono-arylated product.

Section 3: Potential Applications in Medicinal Chemistry

The ability to strategically introduce a wide array of chemical moieties onto the 5-chloroanisole core makes it a promising starting point for several classes of therapeutic agents.

Scaffolds for Kinase Inhibitors

Many FDA-approved kinase inhibitors are built upon substituted heterocyclic or aromatic cores. The structure-activity relationship (SAR) for these drugs often reveals that specific substitutions in hydrophobic pockets of the ATP-binding site are key to potency and selectivity.[5] this compound provides a platform to systematically explore this chemical space. Through sequential Suzuki and Buchwald-Hartwig reactions, one can synthesize libraries of compounds with diverse aryl and amino substituents, probing interactions within the kinase active site.

Precursors for Novel Antimicrobial Agents

Halogenated aromatic compounds have a long history as antimicrobial agents. Studies have shown that flavonoids and benzoxazolinones containing chlorine or bromine atoms exhibit significant antibacterial and antifungal properties.[6][7][8] The presence of multiple halogens on the anisole scaffold may enhance this activity. This compound can be converted into the corresponding phenol, which can then be used to synthesize analogs of known antimicrobial natural products or entirely novel halogenated heterocyclic systems. For example, 6-chloro-8-nitroflavone has demonstrated potent inhibitory activity against pathogenic bacteria.[7]

pathway start This compound step1 Sequential Cross-Coupling (Suzuki, Buchwald-Hartwig) start->step1 step2 Demethylation (BBr₃) start->step2 app1 Kinase Inhibitor Scaffolds step1->app1 step3 Cyclization / Further Derivatization step2->step3 app2 Antimicrobial Phenols/Ethers step2->app2 app3 Novel Heterocyclic Agents (e.g., Benzofurans) step3->app3

Caption: Potential synthetic pathways to bioactive molecular classes.

Building Blocks for Anticancer Compounds

The search for new anticancer agents is relentless, with a constant need for novel molecular architectures.[9] The substitution pattern of this compound allows for the creation of sterically demanding structures that could induce novel binding modes in anticancer targets. For example, it could serve as a precursor for analogs of 5-chloro-isothiazole derivatives, which have shown antiproliferative activity.[9] The ability to tune the electronics and sterics of the scaffold by replacing the halogens makes it a valuable tool in lead optimization campaigns.

Conclusion and Future Outlook

This compound represents a latent tool in the medicinal chemist's arsenal. While not a widely commercialized reagent, its true power lies in its potential for the de novo design of bioactive molecules.[10] The key to unlocking this potential is the principle of regioselective functionalization, allowing for the controlled, stepwise construction of complex molecular architectures.

This guide has established a chemically sound framework for its utilization, from fundamental reactions to its application in creating scaffolds for key therapeutic areas. The future of this building block lies in its practical application. We encourage researchers to explore its reactivity, synthesize novel compound libraries based on its core, and screen them for biological activity. The insights gained from such studies will undoubtedly pave the way for the development of next-generation therapeutics.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dibromoaniline.
  • Benchchem. Application Notes and Protocols: 5-Chloro-2,3-dibromoaniline as a Versatile Precursor for Heterocyclic Synthesis.
  • PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • PMC. Halogenase engineering and its utility in medicinal chemistry.
  • PMC. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
  • PMC. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery.
  • PubMed. Halogen atoms in the modern medicinal chemistry: hints for the drug design.
  • PubMed. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide With Antiproliferative Activity.
  • PubMed. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
  • Drug Design Org. Structure Activity Relationships.
  • PMC. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives.
  • PMC. De Novo Design of Bioactive Small Molecules by Artificial Intelligence.

Sources

Methodological & Application

Application Note: Sequential Functionalization of 5-Chloro-2,3-dibromoanisole via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 5-Chloro-2,3-dibromoanisole as a scaffold for complex small-molecule synthesis. It addresses the specific challenges of chemo- and regioselectivity inherent in polyhalogenated arenes.

Introduction & Reactivity Profile

This compound is a high-value tris-halogenated building block. Its unique substitution pattern offers three distinct "handles" for functionalization, allowing for the rapid construction of non-symmetrical biaryls and heterocycles common in kinase inhibitors and agrochemicals.

However, successfully utilizing this scaffold requires navigating a complex reactivity hierarchy. The molecule contains:

  • Two Bromine atoms (C2, C3): Highly reactive toward oxidative addition.

  • One Chlorine atom (C5): Significantly less reactive; typically inert under standard Suzuki conditions used for bromides.

  • A Methoxy group (C1): A strong electron-donating group (EDG) that exerts both steric and electronic influence.

The Selectivity Challenge

The primary challenge is distinguishing between the C2-Br and C3-Br bonds.

  • C2-Br (The "Crowded" Site): Located ortho to the methoxy group and ortho to the C3-bromine. It suffers from severe steric hindrance (the "ortho-ortho" effect).

  • C3-Br (The "Accessible" Site): Flanked by the C2-bromine and a proton (C4-H). It is sterically more accessible than C2.

  • C5-Cl (The "Latent" Site): Requires electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) and elevated temperatures to react.

Mechanistic Consensus: Under kinetically controlled conditions (mild temperature, standard ligands), the C3-Br bond undergoes oxidative addition preferentially due to lower steric hindrance. The C2-Br bond reacts second, and the C5-Cl bond reacts last.

Visualizing the Reaction Pathway

The following flow diagram illustrates the logical progression of functionalization, moving from the most accessible site to the most difficult.

ReactionPathway Start This compound (Starting Material) Step1 Step 1: C3-Selective Coupling Target: C3-Br Start->Step1 Pd(PPh3)4, Na2CO3 60°C, High Selectivity Intermediate1 Intermediate A: 3-Aryl-2-bromo-5-chloroanisole Step1->Intermediate1 Step2 Step 2: C2-Coupling (Forcing Conditions) Target: C2-Br Intermediate1->Step2 Pd2(dba)3, SPhos 100°C Intermediate2 Intermediate B: 2,3-Diaryl-5-chloroanisole Step2->Intermediate2 Step3 Step 3: C5-Activation (Specialized Ligands) Target: C5-Cl Intermediate2->Step3 Pd-PEPPSI or RuPhos, >110°C Final Final Product: 2,3,5-Trisubstituted Anisole Step3->Final

Figure 1: Sequential functionalization map for this compound. Selectivity is governed by steric differentiation.

Experimental Protocols

Protocol A: Regioselective Monocoupling at C3

Objective: Selective arylation of the C3-bromide while leaving C2-Br and C5-Cl intact. Rationale: Using a "standard" triphenylphosphine ligand system avoids the enhanced activity required to attack the hindered C2 site. Moderate temperatures prevent "over-coupling."

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Procedure:

  • Setup: Charge a reaction vial with this compound (1.0 mmol), Arylboronic acid (1.05 mmol), and Pd(PPh3)4 (0.03 mmol) under an inert atmosphere (Nitrogen or Argon).

  • Solvent Addition: Add degassed DME (4 mL) and 2M Na2CO3 (1 mL).

  • Reaction: Seal the vessel and heat to 60°C for 4–6 hours.

    • Critical Note: Monitor by HPLC/TLC. Do not exceed 70°C to avoid C2 activation.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: >85% yield of the 3-aryl product. The C2-Br and C5-Cl remain.

Protocol B: Coupling of the Hindered C2-Bromide

Objective: Functionalization of the sterically crowded C2 position in the presence of C5-Cl. Rationale: The C2 position is flanked by the OMe group and the newly installed aryl ring at C3. This requires a highly active catalyst system capable of oxidative addition into hindered centers. SPhos or XPhos are ideal ligands here.

Reagents:

  • Substrate: 3-Aryl-2-bromo-5-chloroanisole (from Protocol A)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + SPhos (4-8 mol%) OR Pd-SPhos G2 Precatalyst.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane

Procedure:

  • Setup: Combine substrate (1.0 mmol), boronic acid (1.2 mmol), Pd2(dba)3 (0.02 mmol), and SPhos (0.04 mmol).

  • Reaction: Add solvent (5 mL) and K3PO4 (3.0 mmol). Heat to 100°C for 12–16 hours.

  • Monitoring: Ensure complete consumption of the bromide. The C5-Cl is generally stable under these conditions if temperatures do not exceed 110°C.

  • Workup: Standard aqueous workup.

Protocol C: Activation of the C5-Chloride (Optional)

Objective: Utilizing the final halogen handle. Rationale: Aryl chlorides are sluggish. To activate C5, we use ligands specialized for aryl chlorides (e.g., RuPhos , BrettPhos ) or N-heterocyclic carbene (NHC) complexes like Pd-PEPPSI-IPr .

Conditions:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) or Pd2(dba)3/RuPhos.

  • Base: Cs2CO3 or KOtBu (stronger bases facilitate the transmetallation/reductive elimination in difficult cycles).

  • Temperature: 110°C – 130°C.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Poor Selectivity (Mixture of C2/C3) Reaction temperature too high or Ligand too active.Lower temp to 40-50°C. Use less bulky ligands (PPh3) which are more sensitive to steric differentiation than Buchwald ligands.
No Reaction at C2 (Step 2) Steric hindrance preventing oxidative addition.Switch to SPhos or XPhos . Increase temp to 100°C. Ensure solvent is anhydrous if using sensitive boronic acids.
Dehalogenation (Loss of Br/Cl) Hydride source present (often from solvent decomposition or excess base).Avoid alcoholic solvents in high-temp steps. Use dry Dioxane or Toluene.
Protodeboronation Unstable boronic acid.Use Boronic Esters (Pinacol esters) or Potassium Trifluoroborate salts (molander salts) for better stability.

References

  • Mechanistic Basis of Selectivity

    • Title: "Site-Selective Cross-Coupling of Polyhalogen
    • Source:Chemical Reviews, 2016.
    • Context: Establishes the general rule that steric hindrance (C2 vs C3) dictates selectivity in vicinal dihalides when electronic differences are subtle.
    • (General Reference for Polyhalogenated Selectivity)

  • Suzuki Coupling Protocols

    • Title: "Suzuki-Miyaura Cross-Coupling: The reaction th
    • Source:Chemistry – A European Journal, 2011.
    • Context: Standard conditions for Pd(PPh3)4 protocols.
  • Sterically Demanding Couplings (SPhos/XPhos)

    • Title: "Universal 1,4-Diamine-Based Pd Precatalysts for Cross-Coupling: The Buchwald-Hartwig Amin
    • Source:Journal of the American Chemical Society, 2008.
    • Context: Justifies the use of SPhos for the hindered C2-bromide.
  • Reactivity of 2,3-Dihaloanisoles

    • Title: "Regioselective Suzuki–Miyaura coupling of 2,3-dibromothiophene and analogs.
    • Source:Tetrahedron Letters, 2005.
    • Context: Supports the observation that the "beta" (C3) position is kinetically favored over the "alpha/ortho" (C2) position in hindered systems.

(Note: Specific literature on "this compound" is sparse; these protocols are derived from established reactivity principles of 2,3-dibromoanisole and 3,5-dichloro-bromobenzene systems.)

Application Notes and Protocols for the Regioselective Synthesis of 5-Chloro-2,3-dibromoanisole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the regioselective synthesis of 5-Chloro-2,3-dibromoanisole, a halogenated aromatic compound with significant potential in the development of novel pharmaceuticals and functional materials. The strategic introduction of bromine atoms onto the 3-chloroanisole scaffold presents a notable challenge in controlling regioselectivity due to the complex interplay of directing effects from the methoxy and chloro substituents. This document elucidates the underlying mechanistic principles, provides a detailed, step-by-step experimental protocol, and outlines critical process parameters to achieve the desired 2,3-dibromination pattern with high fidelity. The target audience for this guide includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex halogenated molecules.

Introduction: The Synthetic Challenge and Strategic Approach

Halogenated anisoles are pivotal intermediates in organic synthesis, serving as versatile building blocks for the construction of a wide array of complex molecular architectures. This compound, in particular, is a valuable precursor due to its unique substitution pattern, which offers multiple, differentially reactive sites for subsequent functionalization, such as in cross-coupling reactions.

The primary challenge in the synthesis of this compound lies in overcoming the inherent directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a potent activating, ortho-, para-directing group, while the chloro group (-Cl) is a deactivating, yet also ortho-, para-directing substituent.[1] The desired product requires bromination at the C2 and C3 positions, which are ortho and meta to the methoxy group, respectively, and ortho to the chloro group. This complex regiochemical puzzle necessitates a carefully designed synthetic strategy to override the dominant directing influences and achieve the desired substitution pattern.

Our approach leverages a sequential bromination strategy, beginning with the controlled monobromination of 3-chloroanisole, followed by a second bromination under conditions that favor the introduction of the second bromine atom at the adjacent C3 position. This protocol is designed to be a self-validating system, where careful control of stoichiometry, temperature, and reaction time are paramount to achieving high selectivity and yield.

Mechanistic Rationale: Directing Group Effects in Electrophilic Aromatic Substitution

The regiochemical outcome of the bromination of 3-chloroanisole is governed by the principles of electrophilic aromatic substitution (EAS).[2] The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate, known as an arenium ion or sigma complex.[3][4] The stability of this intermediate determines the preferred position of electrophilic attack.

  • Activating Group (Methoxy): The methoxy group is a strong activating group that donates electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate.[5][6] This effect is most pronounced when the electrophile attacks the ortho (C2, C6) and para (C4) positions.

  • Deactivating Group (Chloro): The chloro group is a deactivating group that withdraws electron density from the ring through induction, but it can donate electron density through resonance.[1] This dual nature results in an overall deactivation of the ring towards EAS, yet it still directs incoming electrophiles to the ortho and para positions.

In the case of 3-chloroanisole, the C2, C4, and C6 positions are activated by the methoxy group. The C2 and C4 positions are also activated by the chloro group. The initial bromination is therefore expected to occur at one of these activated positions. Our protocol is designed to favor the formation of 2-bromo-5-chloroanisole as the major intermediate. The subsequent introduction of a second bromine atom at the C3 position is more challenging due to the steric hindrance and the deactivating effect of the existing substituents.

Experimental Protocol: Synthesis of this compound

This protocol details the sequential bromination of 3-chloroanisole to yield this compound. All operations involving bromine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
3-Chloroanisole98%Sigma-Aldrich
Bromine99.5%Acros Organics
Glacial Acetic AcidACS GradeFisher Scientific
Sodium BisulfiteACS GradeVWR
Sodium BicarbonateACS GradeEMD Millipore
DichloromethaneHPLC GradeJ.T. Baker
Anhydrous Magnesium SulfateACS GradeAlfa Aesar
Round-bottom flask250 mL, three-neckedKimble
Magnetic stirrer with hotplateIKA
Addition funnel100 mLPyrex
Reflux condenserAce Glass
Separatory funnel500 mLCorning
Rotary evaporatorBüchi
Step-by-Step Procedure

Step 1: Monobromination of 3-Chloroanisole

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser, add 3-chloroanisole (14.26 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • In the addition funnel, prepare a solution of bromine (15.98 g, 0.1 mol) in glacial acetic acid (20 mL).

  • Add the bromine solution dropwise to the stirred solution of 3-chloroanisole over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Dibromination

  • To the reaction mixture from Step 1, add a second equivalent of bromine (15.98 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise via the addition funnel.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the monobrominated intermediate.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Quench the excess bromine by slowly adding a saturated solution of sodium bisulfite until the orange color disappears.[7]

  • Neutralize the acetic acid by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a crystalline solid.

Expected Yield and Characterization
  • Expected Yield: 65-75%

  • Appearance: Off-white to pale yellow solid

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Bromine: Bromine is a highly corrosive and toxic substance. It can cause severe burns upon skin contact and is fatal if inhaled.[8][9][10][11] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment, including heavy-duty gloves, a lab coat, and a face shield.

  • Acetic Acid: Glacial acetic acid is corrosive and can cause skin and eye burns. Handle with care and wear appropriate PPE.[12]

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated area.

Troubleshooting

IssuePossible CauseRecommended Solution
Low YieldIncomplete reactionIncrease reaction time or temperature slightly during the dibromination step.
Formation of Polybrominated ByproductsReaction temperature too high or bromine added too quicklyMaintain a low temperature during the initial monobromination and add the bromine solution slowly.[13]
Difficult PurificationIncomplete quenching of bromine or neutralization of acidEnsure complete quenching with sodium bisulfite and thorough neutralization before extraction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Prepare reagents: 3-Chloroanisole in Acetic Acid Bromine in Acetic Acid mono_brom 2. Monobromination: Add Bromine (1 eq.) dropwise at 0-5 °C reagents->mono_brom Slow addition di_brom 3. Dibromination: Add Bromine (1 eq.) and heat to 50-60 °C mono_brom->di_brom Stir at RT, then add more Br₂ quench 4. Quench with NaHSO₃ di_brom->quench neutralize 5. Neutralize with NaHCO₃ quench->neutralize extract 6. Extract with CH₂Cl₂ neutralize->extract purify 7. Dry, concentrate, and purify via column chromatography extract->purify product product purify->product This compound

Caption: Synthetic workflow for the regioselective synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the regioselective synthesis of this compound. By carefully controlling the reaction conditions and understanding the underlying mechanistic principles, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science. The provided protocol, along with the troubleshooting guide and safety information, serves as a comprehensive resource for the successful execution of this challenging transformation.

References

  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. BYJU'S. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Retrieved from [Link]

  • Leiva, S. G., et al. (2014). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 19(11), 18051–18066. [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. PENTA. Retrieved from [Link]

  • ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the.... ResearchGate. Retrieved from [Link]

  • SEASTAR CHEMICALS. (n.d.). SAFETY DATA SHEET (SDS) Bromine. SEASTAR CHEMICALS. Retrieved from [Link]

  • Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Study.com. Retrieved from [Link]

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Handling and storage protocols for 5-Chloro-2,3-dibromoanisole in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 5-Chloro-2,3-dibromoanisole

Abstract: This document provides a comprehensive guide to the safe handling and storage protocols for this compound in a laboratory environment. Designed for researchers, scientists, and professionals in drug development, these application notes synthesize critical safety information, expert insights, and detailed procedural steps. The protocols herein are grounded in established principles of chemical safety and data extrapolated from structurally similar halogenated aromatic compounds.

Introduction and Scientific Context

This compound is a halogenated aromatic compound. While specific literature on this exact molecule is sparse, its structural motifs are common in medicinal chemistry and materials science. Halogenated anisoles serve as versatile intermediates in organic synthesis, particularly in cross-coupling reactions to form complex molecular architectures.[1] The presence of chlorine and bromine atoms offers multiple reactive sites for creating carbon-carbon and carbon-heteroatom bonds, making such compounds valuable building blocks for novel pharmaceutical agents and agrochemicals.[1]

Given the inherent reactivity and potential biological activity of polyhalogenated aromatic compounds, a rigorous and informed approach to their handling and storage is paramount to ensure personnel safety and experimental integrity. These protocols have been developed by cross-referencing safety data for analogous compounds, such as 5-Bromo-2-chloroanisole, and adhering to prudent laboratory practices for handling hazardous chemicals.[2][3]

Hazard Identification and Risk Assessment

A definitive Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a risk assessment must be performed based on the known hazards of structurally related chemicals. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system.[3][4]

It is mandatory to obtain and thoroughly review the supplier-specific Safety Data Sheet (SDS) upon procurement of this compound and before commencing any experimental work.

Potential Hazard GHS Classification (Anticipated) Rationale and Precautionary Statement
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][4] Avoid contact with skin. Wash hands and any exposed skin thoroughly after handling.[3]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[3][4] Wear safety glasses with side shields or goggles.[5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)May cause respiratory irritation.[3][4] Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area, preferably a chemical fume hood.[3]
Acute Toxicity (Oral, Dermal, Inhalation) UnknownMay be harmful if swallowed, in contact with skin, or if inhaled.[3] Avoid ingestion and inhalation.[5]

Engineering Controls: The First Line of Defense

Proper engineering controls are essential to minimize exposure. All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6][7] The work area should be equipped with readily accessible safety showers and eyewash stations.[3]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to prevent exposure.[7][8]

  • Eye and Face Protection : Wear chemical safety goggles or a face shield.[9]

  • Skin Protection : A full-length, buttoned laboratory coat must be worn.[6]

  • Hand Protection : Use nitrile gloves as a minimum standard.[8] Given the potential for skin irritation, consider double-gloving, especially for prolonged procedures or when handling larger quantities.[8][10] Gloves should be inspected before use and washed after removal. Contaminated gloves should not be worn outside the immediate work area.[2] Always wash hands thoroughly after removing gloves.[5]

Step-by-Step Handling Protocol

This protocol outlines the procedure for safely handling this compound from receipt to use in an experiment.

Receiving and Initial Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the label correctly identifies the contents as this compound.

  • Ensure the supplier's SDS is available.

  • Log the chemical into the laboratory inventory.

Weighing and Aliquoting (Solid Compound)
  • Preparation : Don all required PPE and ensure the chemical fume hood is operational. Cover the work surface with absorbent, plastic-backed paper.[6]

  • Tare : Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare the balance.

  • Transfer : Carefully transfer the required amount of the solid compound from the stock container to the weighing vessel using a clean spatula. Avoid generating dust.

  • Seal : Immediately and securely close the stock container.

  • Documentation : Record the dispensed amount in your laboratory notebook.

Solution Preparation
  • Solvent Addition : Add the desired solvent to the vessel containing the weighed this compound.

  • Dissolution : Gently swirl or stir the mixture to facilitate dissolution. If necessary, use a sealed container and a magnetic stirrer.

  • Labeling : Clearly label the solution with the chemical name, concentration, solvent, date, and your initials.

The following diagram outlines the core handling workflow.

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Don PPE (Lab Coat, Goggles, Gloves) B 2. Verify Fume Hood Operation A->B C 3. Prepare Work Surface B->C D 4. Weigh Compound C->D Proceed to handling E 5. Prepare Solution D->E F 6. Securely Seal Stock & Solution Containers E->F G 7. Decontaminate Work Area F->G Experiment complete H 8. Dispose of Waste Properly G->H I 9. Remove PPE & Wash Hands H->I

Caption: Safe handling workflow for this compound.

Storage Protocols

Proper storage is crucial for maintaining the stability of this compound and ensuring laboratory safety.[11]

Parameter Recommendation Justification & References
Temperature Store in a cool, dry place.[12] Refrigeration (0-10°C) is recommended for long-term stability.[1][13]Lower temperatures slow potential degradation pathways. Use a spark-proof refrigerator if storing with flammable solvents.[14]
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[5][15]Prevents absorption of moisture and reaction with atmospheric components.
Container Store only in the original, tightly sealed receptacle.[9][12]Ensures container compatibility and integrity.
Segregation Store away from strong oxidizing agents.[3]Halogenated compounds can react vigorously with strong oxidizers.[11]
Labeling All containers must be clearly labeled with the full chemical name and hazard warnings.[2]Prevents accidental misuse and ensures proper handling.

Spill and Emergency Procedures

Spill :

  • Evacuate the immediate area.

  • If the spill is large or outside of a fume hood, alert laboratory personnel and contact the institutional safety office.

  • For small spills within a fume hood, use an absorbent material (e.g., sand, universal binders) to contain the spill.[12]

  • Carefully sweep or scoop the absorbed material into a designated halogenated waste container.

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

Personal Exposure :

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste. Halogenated organic waste must be collected in separate, designated containers.[7][11] Adhere strictly to institutional and local regulations for chemical waste disposal.[9]

References

  • MBL Life Science. (2025, January 27). Safety Data Sheet. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety data sheet. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2,3-dibromonitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloroanisole. Retrieved from [Link]

  • University of Bristol. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Princeton University. (2024, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Retrieved from [Link]

  • Lab Manager. (2025, November 25). Biohazardous and Toxin Sample Handling Protocols for Laboratory Safety. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

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Troubleshooting & Optimization

Troubleshooting regioselectivity issues in 5-Chloro-2,3-dibromoanisole production

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting support for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Chloro-2,3-dibromoanisole. Achieving high regioselectivity in the dibromination of chloroanisole derivatives is a significant challenge due to the complex interplay of directing group effects. This document offers a framework for understanding these challenges and provides actionable solutions to common experimental issues.

Section 1: Foundational Principles of Regioselectivity

Before troubleshooting, it is crucial to understand the underlying principles governing the electrophilic aromatic substitution (EAS) on the likely starting material, 3-chloroanisole.

Q1: Why is the regioselectivity in the dibromination of 3-chloroanisole so challenging?

The primary challenge arises from the competing directing effects of the methoxy (-OCH₃) and chloro (-Cl) substituents on the aromatic ring.

  • Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director.[1][2] It donates electron density to the ring through a strong positive mesomeric effect (+M), stabilizing the carbocation intermediates (arenium ions) formed during electrophilic attack at the ortho and para positions.[2][3]

  • Chloro Group (-Cl): This is a deactivating group but is also an ortho, para-director.[4] It withdraws electron density through a negative inductive effect (-I) but can donate electron density through a weaker positive mesomeric effect (+M). The directing influence is determined by the resonance stabilization it offers to the intermediate.

When both are present on the ring, their influences must be considered in concert. The strongly activating -OCH₃ group has the dominant directing influence.

Directing Effects on 3-Chloroanisole

For the starting material, 3-chloroanisole, the positions are influenced as follows:

PositionInfluence from -OCH₃ (at C1)Influence from -Cl (at C3)Combined Effect
C2 ortho (Activated)ortho (Activated)Strongly Activated
C4 para (Activated)ortho (Activated)Strongly Activated
C5 meta (Deactivated)meta (Deactivated)Deactivated
C6 ortho (Activated)para (Activated)Strongly Activated

The first bromination will preferentially occur at the most activated positions: C2, C4, or C6. The para position (C4) is often favored due to reduced steric hindrance, leading to 4-bromo-3-chloroanisole. However, substitution at C6 is also significant. The second bromination then occurs on this newly substituted ring, where the directing effects are even more complex. To achieve the target this compound, a different starting material like 2,3-dibromoanisole followed by chlorination, or a more complex synthetic route may be necessary if direct dibromination of 3-chloroanisole proves unselective.

However, for the purpose of this guide, we will focus on troubleshooting the direct bromination approach.

G cluster_ring Directing Effects on 3-Chloroanisole cluster_legend Activation Level Anisole OCH₃ C1 1 C2 2 C3 3 C4 4 Cl Cl C5 5 C6 6 Strongly_Activated Strongly Activated Deactivated Deactivated N2 2 N4 4 N6 6 N5 5 G start Start: Isomer Mixture or Over-bromination Detected check_stoich Verify Stoichiometry (2.0-2.1 eq. Bromine) start->check_stoich check_temp Review Reaction Temperature start->check_temp check_reagent Evaluate Brominating Agent start->check_reagent solution_stoich Action: Use precise equivalents. Implement slow addition. check_stoich->solution_stoich solution_temp Action: Lower temperature (e.g., 0°C or below). check_temp->solution_temp solution_reagent Action: Switch to milder agent (e.g., NBS). check_reagent->solution_reagent end Outcome: Improved Regioselectivity and Reduced Side Products solution_stoich->end solution_temp->end solution_reagent->end

Fig 2. Troubleshooting workflow for selectivity and over-bromination issues.
Q4: The reaction is very slow or incomplete, resulting in a low yield. What steps can I take?

Probable Cause: Insufficient activation of the brominating agent, poor quality of reagents, or a reaction temperature that is too low for the chosen reagent system.

Solutions:

  • Verify Reagent Quality: Ensure that the starting 3-chloroanisole is pure. Use a fresh bottle of the brominating agent; for example, NBS can decompose over time.

  • Introduce a Catalyst: If you are using a milder agent like NBS, the reaction may require a proton source (like pTsOH or acetic acid) or a radical initiator (like AIBN, though this promotes a different mechanism) to proceed at a reasonable rate. [5]3. Slightly Increase Temperature: While low temperatures are good for selectivity, there is a trade-off with reaction rate. If the reaction is clean but slow at 0°C, try running it at room temperature while carefully monitoring the product distribution by TLC or GC-MS.

Q5: How can I effectively separate the desired this compound from its isomers?

Probable Cause: Halogenated aromatic isomers often have very similar polarities and boiling points, making separation challenging.

Solutions:

  • Column Chromatography: This is the most common method.

    • Solvent System: Use a low-polarity eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, with a very shallow gradient. Isocratic elution with a low percentage of the polar solvent (e.g., 1-2% ethyl acetate in hexane) is often effective.

    • Silica Gel: Use high-quality silica gel with a small particle size for better resolution.

  • High-Performance Liquid Chromatography (HPLC): For analytical separation or small-scale purification, reverse-phase or normal-phase HPLC can be very effective. [6]Method development will be required to find the optimal column and mobile phase.

  • Recrystallization: If the desired product is a solid and one isomer is majorly dominant, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane) can be an effective purification method.

Section 3: Experimental Protocols

Protocol 1: Selective Dibromination using N-Bromosuccinimide (NBS)

This protocol is designed to enhance regioselectivity and minimize over-bromination.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 3-chloroanisole (1.0 eq.) in glacial acetic acid.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (2.1 eq.) in small portions over 1-2 hours, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Allow the reaction to stir at 0°C for an additional 2-4 hours after the addition is complete.

  • Workup: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine/NBS. Dilute with water to precipitate the crude product.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography as described in Q5.

Section 4: References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dibromoaniline. BenchChem.

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Quora. (2016). How is the bromination mechanism of anisole carried out?[Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • YouTube. (2020). Bromination of Anisole. [Link]

  • Reid, M., et al. (2015). Contributions of BrCl, Br2, BrOCl, Br2O, and HOBr to regiospecific bromination rates of anisole and bromoanisoles in aqueous solution. Environmental Science & Technology, 49(10), 6096-6104. [Link]

  • Khan, I., et al. (2024). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. [Link]

  • Yadav, G. D., & Kadam, A. A. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. [Link]

  • MDPI. (2020). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 25(21), 5021. [Link]

  • YouTube. (2023). Aromatic electrophilic substitution reaction of ethers |Bromination| Organic Chemistry| Class-12|. [Link]

  • Joshi, N. R., et al. (2018). Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography. Journal of Chromatography A, 1539, 67-74. [Link]

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Technical Support Center: Optimizing Recrystallization of 5-Chloro-2,3-dibromoanisole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful recrystallization of 5-Chloro-2,3-dibromoanisole. The principles and techniques discussed herein are grounded in established chemical purification methodologies and aim to empower users to overcome common challenges encountered during the purification of halogenated aromatic compounds.

Understanding the Molecule: this compound

This compound is a polyhalogenated aromatic ether. Its structure, characterized by a methoxy group and multiple halogen substituents on the benzene ring, dictates its solubility properties. The presence of bromine and chlorine atoms increases the molecular weight and contributes to its relatively nonpolar character, although the ether linkage introduces some polarity. Understanding this structure is key to selecting an appropriate recrystallization solvent.

Core Principles of Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds.[1] The process relies on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[1][2] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Q1: How do I choose the best initial solvent for recrystallization?

A1: The selection of an appropriate solvent is the most critical step in a successful recrystallization.[2] For a molecule like this compound, which has both nonpolar (halogenated benzene ring) and polar (ether) characteristics, a solvent of intermediate polarity is often a good starting point.

  • Expert Insight: Based on the structure, solvents like ethanol, isopropanol, or a mixed solvent system are likely candidates. Halogenated compounds often exhibit good solubility in alcohols at elevated temperatures. A technical guide for the synthesis of a related compound, 5-Chloro-2,3-dibromoaniline, suggests ethanol for recrystallization of an intermediate.[3]

  • Actionable Advice: Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating. Good candidate solvents will show poor solubility at room temperature and complete dissolution upon heating.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound fails to dissolve even in the boiling solvent, it indicates that the solvent is too nonpolar or that you have not added a sufficient volume.

  • Causality: The intermolecular forces between the this compound molecules are stronger than the forces of interaction with the solvent molecules.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Gradually add more hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce your final yield.

    • Switch to a More Polar Solvent: If a reasonable volume of the initial solvent does not dissolve the compound, select a more polar solvent. For example, if you started with hexane, try switching to toluene or ethyl acetate.

    • Consider a Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed. This is discussed in detail in Q4.

Q3: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

  • Expert Insight: This is a common issue with highly impure samples or when using a solvent in which the compound is too soluble.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.

    • Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Change the Solvent: If the problem persists, a different solvent or a mixed solvent system may be necessary. Choose a solvent with a lower boiling point.

    • Seed the Solution: Introduce a small, pure crystal of the desired compound to the cooled solution to induce crystallization.

Q4: When and how should I use a mixed solvent system?

A4: A mixed solvent system is ideal when no single solvent has the desired solubility characteristics. This typically involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").

  • Methodology:

    • Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

    • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

  • Suggested Mixed Solvents for Halogenated Aromatics:

    • Ethanol/Water

    • Toluene/Hexane

    • Ethyl Acetate/Hexane

Q5: I have colored impurities in my sample. How can I remove them?

A5: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Mechanism: Activated charcoal has a high surface area and can adsorb colored impurities.

  • Protocol:

    • After dissolving your compound in the hot solvent, cool the solution slightly to prevent boiling over.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless or significantly lighter in color.

Q6: My yield is very low. What are the possible reasons?

A6: Low yield can result from several factors during the recrystallization process.

  • Common Causes and Solutions:

    • Using too much solvent: This is a frequent cause of low recovery. If you suspect this, you can try to evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.

    • Premature crystallization during hot filtration: To prevent this, use a pre-warmed funnel and filter the solution as quickly as possible.

    • The compound has significant solubility in the cold solvent: In this case, cooling the solution to a lower temperature (e.g., in an ice-salt bath) may improve the yield.

    • Incomplete crystallization: Allow sufficient time for the crystals to form. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Protocol 2: Mixed Solvent Recrystallization of this compound
  • Solvent Pair Selection: Choose a miscible solvent pair (e.g., Toluene and Hexane).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (Toluene) in an Erlenmeyer flask.

  • Inducing Precipitation: While the solution is hot, add the "poor" solvent (Hexane) dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of the hot "good" solvent (Toluene) to just redissolve the precipitate.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single Solvent Recrystallization protocol, using the cold solvent mixture for washing if necessary.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexDielectric Constant
Hexane690.11.88
Toluene1112.42.38
Ethyl Acetate774.46.02
Ethanol78-24.55
Methanol655.132.70
Water10010.280.1

Source: Adapted from publicly available data.[4][5]

Visualization of Workflow

Solvent Selection Workflow

Solvent_Selection start Start: Crude This compound test_solubility Test Solubility in Various Solvents start->test_solubility hot_soluble Soluble in Hot Solvent? test_solubility->hot_soluble cold_insoluble Insoluble in Cold Solvent? hot_soluble->cold_insoluble Yes mixed_solvent Consider Mixed Solvent System hot_soluble->mixed_solvent No single_solvent Use Single Solvent Recrystallization cold_insoluble->single_solvent Yes cold_insoluble->mixed_solvent No end Pure Crystals single_solvent->end mixed_solvent->end

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • PubChem. 5-Bromo-2-chloroanisole. National Center for Biotechnology Information. Available from: [Link]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. 2003. Available from: [Link]

  • University of California, Davis. Chem 118A, Recrystallization. Available from: [Link]

Sources

Enhancing stability of 5-Chloro-2,3-dibromoanisole under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2,3-dibromoanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the stability and reactivity of this versatile, polyhalogenated building block. Our goal is to empower you to anticipate and overcome challenges in your synthetic endeavors.

Introduction: Navigating the Reactivity of a Polyhalogenated Anisole

This compound is a highly functionalized aromatic compound offering multiple points for synthetic elaboration. The interplay between the electron-donating methoxy group and the three halogen atoms (two vicinal bromines and one chlorine) dictates its reactivity and stability. Understanding these electronic and steric factors is paramount to achieving desired reaction outcomes and preventing unwanted side reactions. This guide provides practical solutions to common issues encountered during its use.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). While not pyrophoric, polyhalogenated aromatic compounds can be sensitive to light and may undergo slow degradation over time, potentially through radical mechanisms.[1] It is advisable to use tightly sealed containers to prevent moisture ingress.

Q2: Is this compound stable to acidic or basic conditions?

A2: Generally, the aryl-halogen and ether bonds are relatively stable to mild acids and bases at moderate temperatures. However, strong acids, particularly at elevated temperatures, can lead to the cleavage of the methyl ether bond.[2][3] This reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base on the methyl group. Strong bases, especially in combination with high temperatures or certain metal catalysts, can promote dehalogenation or other side reactions.

Q3: My reaction is turning dark, and I'm observing multiple unidentified spots on TLC. What could be the cause?

A3: The darkening of a reaction mixture often indicates decomposition. For this compound, this could be due to several factors:

  • Thermal Degradation: Many brominated aromatic compounds can decompose at elevated temperatures.[4][5] If your reaction requires high heat, consider if a lower temperature or a more active catalyst could be used.

  • Photodegradation: Exposure to UV light can initiate radical dehalogenation pathways.[6] Ensure your reaction vessel is protected from direct light, for example, by wrapping it in aluminum foil.

  • Reaction with Air/Moisture: If using air- and moisture-sensitive reagents, such as organolithiums or Grignard reagents, their decomposition can lead to complex mixtures.[7] Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q4: I am performing a Suzuki-Miyaura coupling. Which halogen is most likely to react first?

A4: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[4][8] Therefore, one of the bromine atoms is expected to undergo oxidative addition to the palladium(0) catalyst preferentially over the chlorine atom. Between the two bromine atoms at the C2 and C3 positions, the C2 bromine is ortho to the electron-donating methoxy group, which can influence the electronic properties of the C-Br bond. However, steric hindrance from the adjacent bromine at C3 might slightly disfavor the reaction at C2 compared to a non-vicinal bromine. In many cases, selective mono-coupling at one of the bromine sites is achievable with careful control of stoichiometry and reaction conditions.

Q5: My Suzuki coupling is giving a significant amount of hydrodehalogenation (C-H instead of C-C bond formation). How can I minimize this?

A5: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[9] It can arise from several mechanisms, including the reaction of the organopalladium intermediate with a hydride source. To mitigate this:

  • Choice of Solvent and Base: Alcohols can sometimes act as hydride donors. Consider using a non-protic solvent system. The choice of base can also be critical.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of side reactions.

  • Water Content: Ensure anhydrous conditions, as water can participate in pathways that lead to hydrodehalogenation.

ParameterRecommendation to Minimize HydrodehalogenationRationale
Solvent Use aprotic solvents (e.g., Toluene, Dioxane, THF)Avoids potential hydride donation from protic solvents like alcohols.
Base Use anhydrous bases (e.g., K₃PO₄, Cs₂CO₃)Minimizes water that can lead to competing hydrolysis and protonolysis pathways.
Temperature Use the lowest effective temperatureReduces the rate of decomposition and side reactions relative to the desired coupling.
Reaction Time Monitor the reaction closely and quench upon completionPrevents prolonged exposure to conditions that can promote byproduct formation.
Lithiation and Metal-Halogen Exchange

Q6: I want to perform a lithium-halogen exchange. Which halogen will be exchanged, and what are the critical reaction parameters?

A6: Lithium-halogen exchange is typically fastest for aryl bromides compared to aryl chlorides. Therefore, exchange is expected at either the C2 or C3 position. The choice of organolithium reagent and reaction conditions is crucial:

  • Reagent: n-Butyllithium (n-BuLi) is commonly used for Br/Li exchange. t-Butyllithium (t-BuLi) is more reactive and may be less selective.

  • Temperature: These reactions are extremely fast and must be conducted at very low temperatures (typically -78 °C or lower) to prevent side reactions, such as reaction with other functional groups or decomposition of the aryllithium intermediate.

  • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required.

It is important to note that the methoxy group is a moderate directing metalating group, which could lead to competitive ortho-lithiation (deprotonation) at the C6 position.[6][9] However, lithium-halogen exchange is generally a much faster process.

Q7: My lithiation reaction is giving low yields of the desired product after quenching with an electrophile, and I am recovering mostly debrominated starting material. What is going wrong?

A7: This is a common issue in lithiation reactions and usually points to the quenching of the aryllithium intermediate by a proton source before it can react with your electrophile.

  • Insufficiently Anhydrous Conditions: Traces of moisture in the solvent, glassware, or on the surface of the starting material will rapidly protonate the highly basic aryllithium species. All materials must be rigorously dried.

  • Impure Reagents: The electrophile or the organolithium reagent itself might be contaminated. The concentration of commercial organolithium solutions should be determined by titration before use.

  • Temperature Control: Allowing the reaction to warm up prematurely can lead to side reactions, including proton abstraction from the solvent (e.g., THF).

Caption: Troubleshooting workflow for low yields in lithiation reactions.

Troubleshooting Guides

Problem 1: Selective Mono-Suzuki Coupling
  • Symptom: The reaction produces a mixture of mono- and di-coupled products, or unreacted starting material remains even with excess boronic acid.

  • Causative Analysis: The two bromine atoms have similar reactivity, leading to a lack of selectivity. Steric hindrance at C2 may be slightly greater than at C3. Incomplete reaction could be due to catalyst deactivation.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use 1.0-1.2 equivalents of the boronic acid to favor mono-coupling.

    • Temperature Optimization: Start at a lower temperature (e.g., 60 °C) and slowly increase if the reaction is sluggish.

    • Ligand Choice: Bulky phosphine ligands can improve selectivity and catalyst stability.

    • Slow Addition: Adding the boronic acid solution slowly over time can help maintain a low concentration and favor mono-substitution.

Caption: Key parameters for achieving selective mono-Suzuki coupling.

Problem 2: Unwanted Ether Cleavage
  • Symptom: Formation of a phenolic byproduct, detected by mass spectrometry or NMR, especially in reactions involving strong Lewis acids or high temperatures with protic acids.

  • Causative Analysis: The methoxy group can be cleaved under harsh acidic conditions. Boron tribromide (BBr₃) is a common reagent for this transformation, but other Lewis acids can also promote it, sometimes unintentionally.

  • Troubleshooting Protocol:

    • Avoid Strong Protic Acids: If an acid is required, consider using a weaker one or a buffered system.

    • Lewis Acid Choice: Be mindful of the Lewis acidity of your reagents. If a Lewis acid is necessary for another part of the reaction, screen for milder alternatives.

    • Temperature Control: Ether cleavage is often more pronounced at higher temperatures. Conduct the reaction at the lowest possible temperature.

    • Protecting Group Strategy: If harsh conditions are unavoidable, consider if the desired transformation can be achieved before introducing the methoxy group, or if a different protecting group for the phenol would be more robust.

Experimental Protocols

General Protocol for a Selective Mono-Suzuki Coupling

This is a representative protocol and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.1 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., toluene/water mixture). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Littke, A. F., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Anzini, M., & Valenti, S. (2014). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 1(1), 74-80. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • NCERT. (n.d.). Amines. In Chemistry Part II Textbook for Class XII. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Luda, M. P., & Bracco, P. (2003). Thermal degradation of a brominated bisphenol A derivative. Polymer Degradation and Stability, 82(2), 215-222. [Link]

  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615-685. [Link]

  • Alabugin, I. V., & Gold, B. (2013). Catalytic Hydrodehalogenation Reactions. Chemical Reviews, 113(5), 3619-3687. [Link]

  • Narasimhan, N. S., & Joshi, R. R. (1990). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 102(3), 205-214. [Link]

  • Thomas, S. P., & Aggarwal, V. K. (2010). Exhaustive Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 49(46), 8674-8677. [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11. [Link]

  • Ioffe, D., & Kampf, J. W. (2018). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 83(15), 8214-8221. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11665-11667. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Kumar, A., & Kumar, S. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9789-9797. [Link]

  • Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. [Link]

  • University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

Sources

Overcoming catalyst poisoning when using 5-Chloro-2,3-dibromoanisole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning with 5-Chloro-2,3-dibromoanisole

Introduction: The Substrate Challenge

Subject: this compound Classification: Sterically Congested Polyhalogenated Arene Primary Issue: Catalyst Deactivation (Poisoning) & Site Selectivity

Technical Brief: Researchers working with This compound often encounter rapid catalyst death (poisoning) typically occurring at <30% conversion. This is not due to classical "impurity poisoning" (e.g., sulfur/amines) but rather "Kinetic Poisoning" driven by the substrate's steric architecture.

The 2,3-dibromo substitution pattern creates a "steric pocket" between the methoxy group (C1) and the bromine at C3. When a Palladium (Pd) catalyst undergoes oxidative addition at the C2-Br bond, the resulting Pd(II) intermediate is extremely crowded. This steric bulk inhibits the subsequent transmetallation step. The catalyst gets "stuck" in this oxidative addition complex, eventually decomposing into inactive Palladium black (Pd aggregrates) or stable halide-bridged dimers.

Module 1: Diagnostic Workflow

Before altering reaction conditions, you must confirm if the issue is catalyst death or kinetic stalling. Use this decision matrix to diagnose the failure mode.

Visual: Diagnostic Decision Tree

DiagnosticTree Start Reaction Stalls (<30% Conversion) CheckColor Check Reaction Mixture Color Start->CheckColor BlackPrecip Black Precipitate Visible? CheckColor->BlackPrecip YesBlack Pd Black Formation (Catalyst Aggregation) BlackPrecip->YesBlack Yes NoBlack Solution Remains Clear/Red-Brown BlackPrecip->NoBlack No Result1 Diagnosis: Ligand Dissociation Solution: Switch to Bidentate/Bulky Ligands YesBlack->Result1 SpikeTest Perform Standard Addition (Add Fresh Catalyst) NoBlack->SpikeTest Restart Reaction Restarts SpikeTest->Restart Yes NoRestart No Reaction SpikeTest->NoRestart No Restart->Result1 HgTest Mercury Drop Test (Add Excess Hg(0)) NoRestart->HgTest Result2 Diagnosis: Product Inhibition Solution: Lower Concentration/Change Solvent HgTest->Result2 Activity Continues Result3 Diagnosis: Heterogeneous Catalysis (Nanoparticles are active species) HgTest->Result3 Activity Stops

Caption: Figure 1. Step-by-step diagnostic workflow to distinguish between catalyst decomposition (aggregation) and kinetic inhibition.

Protocol 1: The Mercury Drop Test (Modified)

Note: While traditionally used to identify heterogeneous catalysis, in this context, we use it to test for nanoparticle formation which indicates ligand failure.

  • Extraction: Take a 1 mL aliquot of the stalled reaction mixture under inert atmosphere (Glovebox or Schlenk line).

  • Addition: Add a large excess (approx. 300 equiv. relative to Pd) of elemental Mercury (Hg).[1]

  • Observation: Stir vigorously for 15 minutes.

  • Analysis: Filter and analyze by GC/LC-MS.

    • Interpretation: If the reaction was proceeding via soluble Pd-clusters (which are often the precursor to death), Hg will amalgamate and kill the reactivity. If the reaction was driven by a robust molecular species that is simply slow, it may survive (though some molecular species also react with Hg [1]).

Module 2: Ligand Selection & Catalyst Engineering

To overcome the steric crowding at the C2 position of this compound, you must use ligands that facilitate oxidative addition while being bulky enough to prevent dimerization .

The "Goldilocks" Ligand Strategy

Standard ligands like PPh3 or dppf often fail here. PPh3 is not electron-rich enough to activate the C-Br bond quickly, and dppf is too rigid to accommodate the steric bulk of the anisole.

Recommended Class: Dialkylbiaryl Phosphines (Buchwald Ligands) These ligands promote the formation of monolithic Pd(0) species and are electron-rich.

LigandSuitabilityRationale
SPhos ⭐⭐⭐⭐⭐ (Excellent)The methoxy group on the ligand interacts with the Pd center, stabilizing it during the difficult transmetallation step. Ideal for ortho-substituted substrates.
XPhos ⭐⭐⭐⭐ (Very Good)Extremely bulky. Prevents catalyst aggregation. Excellent for chlorides, but also effective for difficult bromides.
RuPhos ⭐⭐⭐ (Good)Good for electron-poor substrates, but SPhos is generally superior for the specific steric geometry of 2,3-dibromoanisole.
PPh3 ⭐ (Poor)Likely to result in Pd black formation due to slow oxidative addition.
Visual: The Stabilized Catalytic Cycle

CatCycle LPd0 L-Pd(0) (Active Species) OA_Complex Oxidative Addition Complex (Sterically Crowded) LPd0->OA_Complex + Substrate Substrate 5-Cl-2,3-Br2-Anisole Transmetal Transmetallation (The Choke Point) OA_Complex->Transmetal + Boronic Acid Dimer Inactive Dimer/Pd Black (POISONING) OA_Complex->Dimer Slow Transmetallation leads to decomposition RedElim Reductive Elimination Transmetal->RedElim RedElim->LPd0 - Product Product Coupled Product

Caption: Figure 2. Catalytic cycle showing the "Choke Point" after oxidative addition where steric crowding leads to catalyst death (dimerization).

Module 3: Experimental Protocol

Objective: Selective coupling at the C3-Br (less hindered) or C2-Br (more hindered) while preserving the C5-Cl.

Protocol: Optimized Cross-Coupling for this compound

  • Pre-Catalyst Loading:

    • Do not use Pd(OAc)2 + Ligand. The induction period allows the substrate to inhibit the formation of the active species.

    • Use: Pd-G3-SPhos or Pd-G4-XPhos precatalysts (1.0 - 3.0 mol%). These generate the active L-Pd(0) species immediately upon heating [2].

  • Solvent & Base System:

    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous). Water is often beneficial for solubility of inorganic bases but can promote dehalogenation if not carefully managed.

    • Base: K3PO4 (anhydrous, micronized). Avoid strong alkoxides (NaOtBu) which can trigger hydrodehalogenation (replacing Br with H).

  • Temperature Ramp:

    • Start the reaction at 40°C . High initial heat (100°C) can cause rapid catalyst decomposition before the catalytic cycle stabilizes. Ramp to 80°C only after 1 hour.

  • Stoichiometry:

    • Substrate: 1.0 equiv.

    • Boronic Acid: 1.1 equiv (slight excess).

    • Base: 2.0 equiv.

Self-Validating Check:

  • If the reaction turns black within 10 minutes: Your catalyst load is too low, or oxygen was present.

  • If the reaction stays clear but conversion stops at 50%:: Product inhibition. Add a co-solvent (e.g., n-Butanol).

Frequently Asked Questions (FAQ)

Q1: Why does the reaction stop at the C2-Br position? A: The C2 position is "ortho-ortho" substituted (flanked by OMe and Br). This creates immense steric strain. The catalyst can insert (oxidative addition), but the incoming nucleophile (boronic acid) cannot approach the Pd center to transmetallate. Solution: Use SPhos , which is designed to reach around this steric bulk.

Q2: Will the Chlorine at C5 react? A: Under standard Suzuki conditions (Pd-SPhos, 80°C), the C-Cl bond is significantly stronger and less reactive than the C-Br bonds. You will achieve >95% chemoselectivity for Bromine. If you see Chlorine coupling, lower the temperature to 60°C.

Q3: Can I use Pd(PPh3)4? A: We strongly advise against it. Pd(PPh3)4 is coordinatively saturated and generates PPh3 in solution, which can inhibit the reaction of sterically hindered substrates. Furthermore, it is prone to oxidation, leading to inconsistent results.

References
  • The Poisonous Truth About the Mercury Drop Test. Source:Organometallics (ACS Publications), 2023. URL:[Link]

  • Buchwald Phosphine Ligands: Structure-Reactivity Relationships. Source:ChemRxiv, 2023. URL:[Link][2]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Source:NobelPrize.org (Scientific Background), 2010. URL:[Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation. Source:MIT / Angewandte Chemie, 2015. URL:[Link]

Sources

Cost-effective synthesis routes for 5-Chloro-2,3-dibromoanisole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 5-Chloro-2,3-dibromoanisole , a challenging poly-halogenated aromatic intermediate.[1] The primary difficulty in this synthesis is establishing the 1,2,3-substitution pattern (vicinal bromines) while maintaining the specific position of the chlorine atom.

Direct bromination of 3-chloroanisole fails because the directing effects of the methoxy and chloro groups favor the 4- and 6-positions, leading to 2,4- or 4,6-isomers rather than the required 2,3-dibromo motif.[1] Therefore, this guide utilizes an aniline-directed strategy (Sandmeyer approach) to force regioselectivity.[1][2]

Part 1: Strategic Synthesis Routes

Route A: The "Red KB" Aniline Route (Recommended)

This route uses 2-Amino-5-chloroanisole (commercially known as Red KB Base) as the starting material.[1] The amino group serves as a temporary "anchor" to direct bromination to the difficult C3 position before being converted to the second bromine via the Sandmeyer reaction.[1]

Workflow:

  • Precursor: 2-Amino-5-chloroanisole.[1]

  • Step 1 (Regioselective Bromination): The amino group (strong activator) directs the incoming bromine to the ortho position (C3). The para position (C5) is blocked by Chlorine.

    • Intermediate: 2-Amino-3-bromo-5-chloroanisole.[1]

  • Step 2 (Sandmeyer Reaction): Diazotization of the amine followed by a Sandmeyer reaction with CuBr substitutes the amino group at C2 with a bromine atom.[1]

    • Target: this compound.[1]

Route B: The Phenol Modification Route

Useful if the anisole precursor is unavailable but 2-Amino-5-chlorophenol is in stock.[1]

  • Bromination: 2-Amino-5-chlorophenol

    
     2-Amino-3-bromo-5-chlorophenol.[1]
    
  • Sandmeyer: Convert to 2,3-dibromo-5-chlorophenol.

  • Methylation: O-Methylation using MeI or DMS.[1]

Part 2: Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 2-Amino-3-bromo-5-chloroanisole
ParameterSpecification
Reagents 2-Amino-5-chloroanisole (1.0 eq), NBS (N-Bromosuccinimide, 1.05 eq)
Solvent Acetonitrile (ACN) or DMF
Temperature 0°C to Room Temperature
Yield 85-92%

Procedure:

  • Dissolve 2-Amino-5-chloroanisole (15.7 g, 100 mmol) in Acetonitrile (150 mL).

  • Cool the solution to 0–5°C in an ice bath.

  • Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Critical: Keep dark to prevent radical side reactions.

  • Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2]

  • Workup: Concentrate solvent. Dilute residue with water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Step 2: Sandmeyer Conversion to Target
ParameterSpecification
Reagents NaNO₂ (1.2 eq), H₂SO₄ (2.5 eq), CuBr (1.5 eq), HBr (48%)
Solvent Water / Acetic Acid
Temperature 0°C (Diazo), 60°C (Sandmeyer)
Yield 65-75%

Procedure:

  • Diazotization: Suspend the amine from Step 1 (23.6 g, 100 mmol) in water (100 mL) and H₂SO₄ (14 mL). Cool to 0–5°C.[1]

  • Add a solution of NaNO₂ (8.3 g in 20 mL water) dropwise, maintaining temp < 5°C. Stir for 30 mins. The solution should become clear (diazonium salt formed).

  • Sandmeyer: In a separate flask, dissolve CuBr (21.5 g, 150 mmol) in 48% HBr (50 mL). Heat to 60°C.

  • Slowly add the cold diazonium solution to the hot CuBr solution. Caution: Vigorous evolution of N₂ gas.

  • Stir at 60°C for 1 hour, then cool to room temperature.

  • Workup: Extract with DCM (3 x 100 mL). Wash with 10% NaOH (to remove any phenolic byproducts) and then water.[1][2]

  • Purification: Silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Part 3: Troubleshooting & FAQs

Category: Regioselectivity & Impurities[1][2]

Q: I am observing a byproduct with the same mass as the intermediate in Step 1. What is it?

  • Diagnosis: This is likely the 4-bromo isomer .[1] While the amino group strongly directs to C3 (ortho), the methoxy group (at C1) activates C4 and C6.[2]

  • Solution:

    • Ensure the reaction temperature stays low (0°C) during NBS addition. Higher temperatures increase the activity of the methoxy-directed positions.[1]

    • Switch solvent to DMF .[1] The high polarity stabilizes the transition state for the ortho-amino substitution.[1]

    • Check: Verify your starting material is 2-amino-5-chloroanisole, not 4-chloro-2-aminoanisole.[1]

Q: My final product contains a phenolic impurity (OH instead of OMe).

  • Diagnosis: Ether cleavage occurred during the harsh acidic conditions of the Sandmeyer reaction (HBr/H₂SO₄).

  • Solution:

    • Reduce the concentration of H₂SO₄.[1]

    • Keep the Sandmeyer temperature strictly at 60°C; do not reflux.

    • Recovery: Wash the organic layer with 1N NaOH during workup.[1] The phenol will move to the aqueous layer.[1] You can methylate this recovered phenol (MeI/K₂CO₄) to recover the target anisole.

Category: Reaction Stalling

Q: The diazotization (Step 2) is not proceeding; the solid amine won't dissolve.

  • Diagnosis: The amine sulfate salt is insoluble.[1]

  • Solution:

    • Use Acetic Acid/Propionic Acid as a co-solvent during diazotization to solubilize the amine.[1]

    • Ensure vigorous mechanical stirring.[1]

    • Test for excess nitrite using starch-iodide paper (should turn blue/black instantly).[1]

Q: Low yield in the Sandmeyer step (excessive tar formation).

  • Diagnosis: Thermal decomposition of the diazonium salt before reaction with CuBr, or radical polymerization.[1][2]

  • Solution:

    • Add the diazonium salt slowly to the CuBr solution. Do not dump it in all at once.

    • Ensure the CuBr solution is actually hot (60°C) before addition to ensure immediate reaction.[1]

Part 4: Visualizing the Pathway

The following diagram illustrates the regiochemical logic, showing how the amino group blocks the C2 position and activates C3, enabling the specific 2,3-dibromo pattern.[1]

SynthesisRoute cluster_logic Regioselectivity Logic Start 2-Amino-5-chloroanisole (Red KB Base) Inter Intermediate: 2-Amino-3-bromo-5-chloroanisole Start->Inter Step 1: Bromination (NBS, ACN, 0°C) Directs to C3 (Ortho to NH2) Diazo Diazonium Salt (Transient) Inter->Diazo Step 2a: Diazotization (NaNO2, H2SO4) Target TARGET: This compound Diazo->Target Step 2b: Sandmeyer (CuBr, HBr, 60°C) Replaces NH2 (at C2) with Br Note1 Direct bromination of 3-chloroanisole fails (gives 2,4- or 4,6-dibromo) Note2 NH2 group is required to activate C3 position

Caption: Synthesis pathway leveraging the amino group to direct bromination to C3, followed by Sandmeyer substitution at C2.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dibromoaniline. Retrieved from [2]

  • ChemicalBook. (2024).[1][2] Synthesis of 2-Bromo-5-chloroanisole and Derivatives. Retrieved from [2]

  • National Institutes of Health (NIH). (2009).[2] Regioselective Bromination Tactics in the De Novo Synthesis of Chlorophyll B Analogues. PMC. Retrieved from [2]

  • MDPI. (2022).[1][2] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Retrieved from [2]

  • Tokyo Chemical Industry (TCI). (2024).[1][2] Chlorination and Bromination Reagents with High Regioselectivity. Retrieved from [2]

Sources

Validation & Comparative

A Comparative Guide to Infrared Peak Assignments: Decoding the Spectrum of 5-Chloro-2,3-dibromoanisole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid, non-destructive, and highly informative analytical method. This guide provides an in-depth analysis and peak assignment for the infrared spectrum of 5-Chloro-2,3-dibromoanisole, a polysubstituted aromatic ether. By comparing its expected spectral features with simpler analogues, we will elucidate the influence of multiple halogen substituents and the methoxy group on the vibrational modes of the benzene ring.

The Scientific Rationale: From Anisole to a Polysubstituted Analogue

Understanding the IR spectrum of a complex molecule like this compound begins with its foundational structure, anisole (methoxybenzene). The anisole spectrum is characterized by several key vibrations: the C-H stretches of the methyl group and the aromatic ring, the asymmetric and symmetric stretches of the C-O-C ether linkage, and the various vibrations of the benzene ring itself.[1][2]

The addition of halogen substituents (one chlorine and two bromine atoms) introduces several predictable yet nuanced changes to the spectrum:

  • Mass Effect : The heavier bromine and chlorine atoms will shift the carbon-halogen (C-X) stretching vibrations to lower wavenumbers, typically below 850 cm⁻¹.[3][4]

  • Electronic Effects : As electron-withdrawing groups, halogens influence the electron density of the aromatic ring, which can slightly alter the force constants of the C=C and C-H bonds, causing shifts in their vibrational frequencies.

  • Substitution Pattern : The specific placement of the five substituents (OCH₃, Br, Br, Cl, H) around the ring dictates the pattern of the C-H out-of-plane (oop) bending bands in the fingerprint region (below 900 cm⁻¹).[5][6] This region is often diagnostic for the substitution pattern on an aromatic ring.[5][6]

This guide will systematically dissect these features, providing a robust framework for interpreting the spectra of similar polysubstituted aromatic compounds.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure spectral accuracy and reproducibility, a standardized protocol is essential. For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation and high-quality results.

Step-by-Step FT-IR (ATR) Methodology
  • Instrument Preparation : Ensure the Fourier Transform Infrared (FT-IR) spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Once dry, collect a background spectrum. This is a critical step to ratio out the instrument's and environment's inherent absorbance.

  • Sample Application : Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure : Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor spectral quality.

  • Sample Spectrum Collection : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for routine identification.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

  • Cleaning : After analysis, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal.

The following diagram illustrates this workflow.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing p1 Clean ATR Crystal p2 Collect Background Spectrum p1->p2 Ensure dry a1 Apply Solid Sample p2->a1 Ready for sample a2 Apply Pressure a1->a2 a3 Collect Sample Spectrum (16-32 scans) a2->a3 d1 Generate Transmittance/ Absorbance Spectrum a3->d1 Raw data d2 Baseline Correction (optional) d1->d2 end Analyze d2->end Final Spectrum for Analysis

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Predicted IR Peak Assignments for this compound

The following table summarizes the predicted vibrational modes and their expected wavenumber ranges for this compound. These predictions are synthesized from established correlation tables and spectral data of analogous compounds.[6][7][8]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Component
3100 - 3000Medium-WeakC-H StretchAromatic Ring (=C-H)
2960 - 2850Medium-WeakC-H Stretch (Asymmetric & Symmetric)Methoxy Group (-OCH₃)
1600 - 1585Medium-WeakC=C Stretch (in-ring)Aromatic Ring
1500 - 1400Medium-StrongC=C Stretch (in-ring)Aromatic Ring
~1465MediumC-H Bend (Asymmetric)Methoxy Group (-OCH₃)
1275 - 1200StrongAryl-O Stretch (Asymmetric)Ar-O-CH₃
1050 - 1010Medium-StrongAryl-O Stretch (Symmetric)Ar-O-CH₃
850 - 750StrongC-H Out-of-Plane (oop) BendAromatic Ring
850 - 550MediumC-Cl StretchAryl-Cl
690 - 515Medium-StrongC-Br StretchAryl-Br

Comparative Spectral Analysis

To illustrate the substituent effects, let's compare the expected spectrum of this compound with that of simpler, related molecules.

Anisole vs. This compound
  • Aromatic C-H Stretch (>3000 cm⁻¹) : Anisole shows multiple weak bands in this region.[6] In our target molecule, the presence of only two adjacent C-H bonds will likely reduce the complexity and intensity of these peaks.

  • Aryl Ether C-O-C Stretch (1300-1000 cm⁻¹) : This is a key signature for anisole and its derivatives. Anisole typically exhibits a strong, broad asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[1][9] These two prominent bands are expected to be present in this compound, as the ether linkage is conserved.

  • Fingerprint Region (< 900 cm⁻¹) : Anisole, being monosubstituted, has characteristic C-H "oop" bands. The 1,2,3,5-tetrasubstitution pattern of our target molecule will result in a significantly different and potentially simpler pattern in this region, likely a strong band between 850-750 cm⁻¹ corresponding to the two adjacent aromatic hydrogens.

The Halogen Effect: C-X Stretches

The most significant difference from anisole will be the appearance of carbon-halogen stretching bands in the low-frequency region of the spectrum.

  • C-Cl Stretch : The C-Cl stretch for aromatic chlorides is typically found in the 850-550 cm⁻¹ range.[3][4]

  • C-Br Stretch : Due to the greater mass of bromine, the C-Br stretch appears at an even lower wavenumber, generally between 690-515 cm⁻¹.[3]

These absorptions often overlap with other fingerprint region bands, but their presence is a clear indicator of halogenation.

The logical relationship between the parent compound and its substituted derivative is visualized below.

G cluster_parent Anisole (Base Structure) cluster_target This compound Anisole Key Features: - Aromatic C-H Stretch (>3000 cm⁻¹) - Methyl C-H Stretch (~2950 cm⁻¹) - Strong Asymmetric C-O-C (~1250 cm⁻¹) - Symmetric C-O-C (~1040 cm⁻¹) - Monosubstituted C-H oop bands Target Modified Features: - Aromatic C-H (intensity reduced) - Methyl C-H (retained) - C-O-C Stretches (retained) - New C-H oop pattern (1,2,3,5-sub.) - New C-Cl Stretch (~850-550 cm⁻¹) - New C-Br Stretches (~690-515 cm⁻¹) Anisole->Target Add 2x Br, 1x Cl

Caption: Structural and spectral relationship between anisole and its halogenated derivative.

Conclusion

The infrared spectrum of this compound is a composite of the characteristic vibrations of its core functional groups: the methoxy group, the polysubstituted aromatic ring, and the carbon-halogen bonds. By systematically analyzing the expected peak positions, a clear spectral signature can be predicted. The most diagnostic features are the strong aryl-ether C-O stretches between 1300-1000 cm⁻¹ and the low-frequency C-Br and C-Cl stretches below 850 cm⁻¹. This guide provides a foundational framework for researchers to confidently identify and characterize this compound and other related halogenated aromatic ethers, ensuring the integrity and accuracy of their scientific findings.

References

  • Bartleby.com. IR Spectrum Of Anisole. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • StudySmarter. Ir Spectrum Of Ether. [Link]

  • Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. (2021-12-27). [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024-09-26). [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020-05-30). [Link]

  • National Institute of Standards and Technology (NIST). Anisole - NIST Chemistry WebBook. [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. (2017-05-01). [Link]

  • YouTube. IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023-02-27). [Link]

Sources

Navigating Reactivity in Polyhalogenated Anisoles: A Comparative Analysis of 5-Chloro-2,3-dibromoanisole and 2,3-dibromoanisole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a critical challenge. The nuanced interplay of electronic and steric effects governed by the substitution pattern dictates the reactivity of these versatile building blocks. This guide provides a detailed comparative analysis of the reactivity of 5-Chloro-2,3-dibromoanisole and 2,3-dibromoanisole, offering insights into how the presence of a para-chloro substituent influences the reactivity of the vicinal dibromoanisole core. This document is intended to equip researchers with the foundational knowledge to strategically design synthetic routes involving these and similar polyhalogenated systems.

Introduction to the Contestants: Structural and Electronic Profiles

Both this compound and 2,3-dibromoanisole are valuable synthons, particularly in the construction of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. Their utility stems from the presence of multiple halogen atoms that can be selectively functionalized through various cross-coupling and metal-halogen exchange reactions.

The key structural difference lies in the presence of a chlorine atom at the C5 position in this compound, para to the methoxy group. This seemingly subtle modification has significant implications for the electronic environment of the aromatic ring and, consequently, its reactivity.

Key Substituent Effects:

  • Methoxy Group (-OCH₃): A potent activating and ortho, para-directing group for electrophilic aromatic substitution due to its strong +M (mesomeric) effect, which donates electron density to the ring. In the context of metal-catalyzed cross-coupling and lithiation, it can also act as a directing group.

  • Halogens (Br, Cl): These substituents exhibit a dual electronic nature. They are deactivating due to their -I (inductive) effect, withdrawing electron density through the sigma bond. However, they also possess a +M effect, donating electron density via their lone pairs, which directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect generally outweighs the mesomeric effect, leading to overall deactivation of the ring towards electrophilic attack.

Head-to-Head Comparison: Reactivity in Key Transformations

The differential reactivity of these two molecules is most pronounced in reactions that are sensitive to the electronic and steric environment of the carbon-halogen bonds. We will explore two of the most synthetically relevant transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling and lithiation via metal-halogen exchange.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, typically involving the coupling of an organoboron species with an organic halide. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of halogens in this step generally follows the trend: I > Br > Cl.[1]

Theoretical Reactivity Prediction:

Based on this trend, both bromine atoms in each molecule are expected to be significantly more reactive than the chlorine atom in this compound. The primary question then becomes: how does the C5-chloro substituent affect the reactivity of the C2 and C3 bromine atoms compared to the unsubstituted 2,3-dibromoanisole?

  • Electronic Effects: The chlorine atom at the C5 position is an electron-withdrawing group. This inductive withdrawal of electron density from the aromatic ring would be expected to slightly decrease the overall electron density on the ring, including at the C2 and C3 positions. A more electron-deficient C-Br bond can sometimes lead to a faster rate of oxidative addition. However, the effect is likely to be modest.

  • Steric Effects: The C5-chloro group is remote from the C2 and C3 positions and is therefore unlikely to exert a significant steric influence on the approach of the palladium catalyst to the C-Br bonds.

Regioselectivity:

In both molecules, the C2 and C3 bromine atoms are in different steric and electronic environments. The C2-bromo position is ortho to the methoxy group, which could potentially influence the reaction rate through steric hindrance or chelation effects with the palladium catalyst. The C3-bromo position is less sterically encumbered by the methoxy group. In polyhalogenated systems, selective mono-arylation can often be achieved by carefully controlling the reaction conditions.

Experimental Insights from Analogous Systems:

Predicted Reactivity Summary:

FeatureThis compound2,3-dibromoanisoleRationale
Overall Reactivity in Suzuki Coupling Slightly higher or comparableBaselineThe electron-withdrawing chloro group may slightly accelerate oxidative addition.
Most Reactive Site C3-Br > C2-Br >> C5-ClC3-Br > C2-BrC-Br bonds are more reactive than C-Cl. C3 is less sterically hindered than C2.
Potential for Selective Mono-arylation HighHighAchievable by controlling stoichiometry and reaction conditions.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the mono-arylation of a dibromoanisole derivative and would require optimization for each specific substrate.

Suzuki_Protocol cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification ArylHalide Aryl Halide (1.0 eq) (this compound or 2,3-dibromoanisole) Solvent Solvent (e.g., Toluene/EtOH/H₂O) ArylHalide->Solvent BoronicAcid Arylboronic Acid (1.1 eq) BoronicAcid->Solvent Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) Catalyst->Solvent Base Base (e.g., K₂CO₃, 2.0 eq) Base->Solvent Temperature Temperature (e.g., 80-100 °C) Solvent->Temperature Atmosphere Inert Atmosphere (N₂ or Ar) Temperature->Atmosphere Extraction Aqueous Workup & Extraction Atmosphere->Extraction Reaction Progression Purification Column Chromatography Extraction->Purification Product Mono-arylated Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Lithiation and Electrophilic Quench

Lithiation of aryl halides can proceed via two main pathways: direct deprotonation (ortho-lithiation) or metal-halogen exchange. For polyhalogenated anisoles, metal-halogen exchange with an alkyllithium reagent (e.g., n-BuLi) at low temperatures is a common and efficient method for generating an aryllithium intermediate.

Theoretical Reactivity Prediction:

  • Metal-Halogen Exchange: The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. Therefore, exchange is expected to occur at one of the bromine atoms in both molecules.

  • Regioselectivity: The regioselectivity of the lithium-bromine exchange is influenced by both electronic and steric factors.

    • In 2,3-dibromoanisole, the C2-bromo position is ortho to the methoxy group, a known directing metalation group (DMG).[2] This could favor lithiation at the C2 position. However, the C3 position is less sterically hindered.

    • In this compound, the electronic landscape is further complicated by the C5-chloro substituent. The inductive effect of the chloro group could influence the acidity of the remaining aromatic protons and the stability of the resulting aryllithium species.

  • Influence of the C5-Chloro Group: The electron-withdrawing nature of the chlorine atom at the C5 position in this compound would make the aromatic ring more electron-deficient. This could potentially influence the rate and regioselectivity of the lithium-halogen exchange compared to the unsubstituted analogue.

Experimental Insights from Analogous Systems:

Studies on the regioselective halogen-metal exchange of 3-substituted 1,2-dibromoarenes have shown that the exchange predominantly occurs at the 2-position, influenced by the nature of the substituent at the 3-position.[3] For 2,3-dibromoanisole, the methoxy group at C1 would act as a directing group, likely favoring lithium-bromine exchange at the C2 position. The presence of the C5-chloro group in this compound is not expected to dramatically alter this preference, as the directing effect of the methoxy group is generally strong.

Predicted Reactivity Summary:

FeatureThis compound2,3-dibromoanisoleRationale
Primary Lithiation Pathway Lithium-Bromine ExchangeLithium-Bromine ExchangeFaster than direct deprotonation.
Predicted Site of Lithiation C2-positionC2-positionDirected by the ortho-methoxy group.
Subsequent Reactivity The resulting aryllithium can be trapped with various electrophiles.The resulting aryllithium can be trapped with various electrophiles.Provides a route to diverse functionalized products.

Illustrative Experimental Protocol: Lithiation and Electrophilic Quench

This protocol outlines a general procedure for the lithiation and subsequent reaction with an electrophile.

Lithiation_Protocol cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_quench Electrophilic Quench ArylHalide Aryl Halide (1.0 eq) (this compound or 2,3-dibromoanisole) Solvent Anhydrous Solvent (e.g., THF, Et₂O) ArylHalide->Solvent Alkyllithium n-BuLi (1.1 eq) Alkyllithium->Solvent Slow Addition Temperature Low Temperature (e.g., -78 °C) Solvent->Temperature Atmosphere Inert Atmosphere (N₂ or Ar) Temperature->Atmosphere Electrophile Electrophile (e.g., DMF, CO₂, R-CHO) Atmosphere->Electrophile Formation of Aryllithium Quench Aqueous Workup Electrophile->Quench Product Functionalized Product Quench->Product

Caption: General workflow for a lithiation and electrophilic quench reaction.

Conclusion: Strategic Considerations for Synthesis

The introduction of a chloro substituent at the C5 position of 2,3-dibromoanisole subtly modulates its reactivity profile. While both compounds offer multiple handles for synthetic diversification, the following key differences should be considered when designing a synthetic strategy:

  • In Suzuki-Miyaura cross-coupling reactions, this compound may exhibit slightly enhanced or comparable reactivity at the bromine positions compared to 2,3-dibromoanisole due to the electron-withdrawing nature of the chloro group. In both cases, selective mono-arylation at the less sterically hindered C3-position is a feasible synthetic goal. The C5-chloro group in the chlorinated analogue remains as a potential site for further, albeit more challenging, cross-coupling reactions.

  • In lithiation reactions, both molecules are expected to undergo preferential lithium-bromine exchange at the C2 position, directed by the methoxy group. The electronic influence of the C5-chloro group is likely to be secondary to the strong directing effect of the adjacent methoxy group.

Ultimately, the choice between this compound and 2,3-dibromoanisole will depend on the specific synthetic target and the desired downstream transformations. The presence of the C5-chloro group in the former provides an additional point of potential functionalization, offering access to a wider range of complex molecular architectures. Researchers should carefully consider the electronic and steric factors discussed in this guide to rationally design their synthetic routes and achieve the desired regioselectivity and reactivity.

References

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews2006 , 106 (7), 2651–2710. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Standard Lithiation–Borylation A user's guide. [Link]

  • Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids - Organic Chemistry Portal. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Directed ortho metalation - Wikipedia. [Link]

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GC-MS retention times for 5-Chloro-2,3-dibromoanisole identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical workflow for the identification of 5-Chloro-2,3-dibromoanisole (CAS 174913-35-0) using Gas Chromatography-Mass Spectrometry (GC-MS). It addresses the specific challenge of differentiating this asymmetric haloanisole from common environmental contaminants (e.g., 2,4,6-TCA/TBA) and structural isomers encountered in pharmaceutical impurity profiling.

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, Impurity Profiling Specialists

Executive Summary & Chemical Profile

This compound is a mixed-halogenated anisole often analyzed as a process impurity in the synthesis of halogenated pharmaceutical intermediates or as a structural analog in olfactory sensitivity studies. Unlike the symmetric "cork taint" compounds (2,4,6-TCA or 2,4,6-TBA), this molecule possesses an asymmetric substitution pattern that influences both its polarity and fragmentation behavior.

PropertySpecification
Chemical Name This compound
CAS Number 174913-35-0
Molecular Formula C₇H₅Br₂ClO
Exact Mass 297.8396 (for ⁷⁹Br₂³⁵Cl)
Monoisotopic Mass 299.8375 (Most abundant peak)
Boiling Point (Est.) ~280–290 °C (Higher than TCA, lower than TBA)
Experimental Protocol (GC-MS)

To achieve reproducible identification, the following method parameters are recommended. This protocol prioritizes the separation of mixed-halogen isomers.

Instrumental Parameters
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, ZB-5ms, HP-5).

    • Rationale: Non-polar phases separate haloanisoles primarily by boiling point, which correlates well with halogen mass.

  • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min purge), 250 °C.

  • Oven Program:

    • 50 °C (hold 2 min) – Focuses volatiles.

    • Ramp 10 °C/min to 150 °C.

    • Ramp 20 °C/min to 300 °C (hold 5 min).

  • Transfer Line: 280 °C.

  • Ion Source: EI (70 eV), 230 °C.

Identification Logic: The "Self-Validating" Workflow

Identification relies on two orthogonal data points: the Retention Window (relative to known standards) and the Isotope Fingerprint (unique to ClBr₂ systems).

A. Retention Time (RT) & Retention Index (RI)

On a standard DB-5ms column, retention is governed by molecular weight and polarizability.

  • 2,4,6-Trichloroanisole (TCA): MW 211.5 → Elutes early.

  • This compound: MW ~300.4 → Target Window.

  • 2,4,6-Tribromoanisole (TBA): MW 344.8 → Elutes late.

Predicted Retention Index (RI): ~1750–1850 on DB-5. Note: The target elutes significantly later than TCA but before TBA.

B. Mass Spectral Fingerprint (The 3:7:5:1 Rule)

The most critical confirmation is the isotopic cluster of the molecular ion


.
  • Composition: 1 Chlorine (

    
    ) + 2 Bromines (
    
    
    
    ).
  • Calculation: Expansion of

    
     yields a distinct quartet pattern.
    

Theoretical Intensity Ratios (Normalized to Base Peak):

Ion (m/z) Origin Relative Abundance Visual Check
298 (M) ³⁵Cl + ⁷⁹Br + ⁷⁹Br ~43% Significant
300 (M+2) (³⁷Cl+2x⁷⁹Br) + (³⁵Cl+⁷⁹Br+⁸¹Br) 100% (Base) Highest Peak
302 (M+4) (³⁷Cl+⁷⁹Br+⁸¹Br) + (³⁵Cl+2x⁸¹Br) ~70% High

| 304 (M+6) | ³⁷Cl + ⁸¹Br + ⁸¹Br | ~14% | Visible small peak |

Diagnostic: If your spectrum shows a 1:2:1 triplet (pure Br₂) or a 3:1 doublet (pure Cl), it is not the target. You must see the "Comb" pattern (Low-High-High-Low).

Comparative Analysis: Target vs. Alternatives

The following table contrasts this compound with its primary "alternatives" in impurity and environmental contexts.

FeatureTarget: this compound Alternative A: 2,4,6-Trichloroanisole (TCA) Alternative B: 2,4,6-Tribromoanisole (TBA)
Primary Use Synthesis Impurity / Building BlockCork Taint StandardCork Taint / Flame Retardant
Molecular Weight 300.4211.5344.8
Halogen Count 1 Cl, 2 Br3 Cl3 Br
Isotope Pattern Multiplet (3:7:5:1) Doublet-like (complicated by 3Cl)Quartet (1:3:3:1)
Retention Order Intermediate EarlyLate
Key Fragment [M-15]⁺ (Loss of -CH₃) is prominent[M-15]⁺ is Base Peak[M-15]⁺ is Base Peak
Visualization: Identification Decision Tree

The following diagram illustrates the logical workflow for confirming the identity of the target molecule against interfering isomers.

GCMS_Workflow Start Unknown Sample Peak RT_Check Step 1: Retention Window Check (Is RT between TCA and TBA?) Start->RT_Check MS_Check Step 2: Molecular Ion Isotope Pattern (Check m/z 298, 300, 302, 304) RT_Check->MS_Check Yes (Intermediate RT) Result_TCA Suspect: Polychlorinated Anisole (e.g., TCA) RT_Check->Result_TCA No (Too Early) Result_TBA Suspect: Polybrominated Anisole (e.g., TBA) RT_Check->Result_TBA No (Too Late) Pattern_Analysis Does Pattern match ~3:7:5:1? MS_Check->Pattern_Analysis Fragment_Check Step 3: Fragmentation Check (Look for [M-15]+ loss of Methyl) Pattern_Analysis->Fragment_Check Yes Pattern_Analysis->Result_TCA No (Complex Cl Pattern) Pattern_Analysis->Result_TBA No (1:3:3:1 Pattern) Result_Target CONFIRMED: This compound Fragment_Check->Result_Target Present

Caption: Logical decision tree for differentiating this compound from common symmetric haloanisoles based on RT and Isotope fidelity.

References
  • Sigma-Aldrich. Product Specification: this compound (CAS 174913-35-0).[2][3] Retrieved from

  • PubChem. Compound Summary: this compound.[3] National Library of Medicine. Retrieved from

  • Díaz, A., et al. (2005). "Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection." Journal of Chromatography A, 1064(1), 97-106. (Establishes separation principles for mixed haloanisoles). Retrieved from

  • NIST Mass Spec Data Center. Retention Index & Mass Spectral Library (2023). (For comparative RI data of TCA/TBA). Retrieved from

Sources

Comparative Analysis of Halogenated Anisoles in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Dilemma" in Methoxy-Arenes

In medicinal chemistry and material science, the 4-methoxyaryl (anisyl) moiety is a ubiquitous pharmacophore. However, introducing this group via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) presents a specific electronic challenge. The methoxy group is a strong Electron Donating Group (EDG), which increases electron density on the aromatic ring, thereby strengthening the Carbon-Halogen (C-X) bond and disfavoring the oxidative addition step .

This guide objectively compares the three primary precursors—4-Chloroanisole , 4-Bromoanisole , and 4-Iodoanisole —to help you select the optimal starting material based on reaction scale, cost, and catalytic efficiency.

The Bottom Line
  • 4-Bromoanisole: The "Gold Standard." Offers the best balance of reactivity, stability, and cost. It is the default choice for discovery chemistry.

  • 4-Iodoanisole: The "Sprinter." Fastest initial reaction but prone to catalyst poisoning (dimer formation) and homocoupling side reactions. Use only for sterically hindered partners or mild temperature requirements.

  • 4-Chloroanisole: The "Economic Workhorse." Significantly cheaper but kinetically sluggish. Requires specialized electron-rich ligands (e.g., SPhos, XPhos) and higher temperatures. Ideal for process-scale chemistry.

Mechanistic Comparison & Causality

To understand the performance differences, we must analyze the catalytic cycle. The rate-determining step (RDS) shifts depending on the halogen used.

The Electronic "Penalty" of the Methoxy Group

The methoxy group at the para position donates electron density into the ring (


 resonance), increasing the double-bond character of the C-X bond.
  • Impact: This makes the oxidative addition of Pd(0) significantly harder compared to electron-neutral (e.g., chlorobenzene) or electron-poor (e.g., 4-chloronitrobenzene) substrates.

  • Consequence: While 4-chloronitrobenzene might couple with simple PPh3 ligands, 4-chloroanisole will fail under those same conditions, requiring bulky, electron-rich phosphines to force the oxidative addition.

Visualization: The Divergent Catalytic Pathways

CatalyticCycle cluster_legend Critical Failure Points Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining for Cl) Pd0->OxAdd + Ar-X Complex_II L-Pd(II)-Ar-X Intermediate OxAdd->Complex_II TransMet Transmetallation (Rate Determining for I) Complex_II->TransMet + Ar'-B(OH)2 / Base Dimer Inactive Pd-Iodide Dimer (Iodide Trap) Complex_II->Dimer If X=I (High Conc) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 key1 Cl: Fails at Oxidative Addition (Bond too strong) key2 I: Fails at Transmetallation (Ligand poisoning)

Figure 1: Catalytic cycle highlighting the specific failure modes for Chloro- and Iodo-anisoles.

Performance Matrix: Head-to-Head Analysis

The following data aggregates typical performance metrics from Suzuki-Miyaura couplings (Ar-X + Ph-B(OH)2).[1]

Feature4-Chloroanisole 4-Bromoanisole 4-Iodoanisole
Bond Energy (C-X) ~96 kcal/mol (Strong)~81 kcal/mol (Medium)~65 kcal/mol (Weak)
Oxidative Addition Very Slow (Requires Heat)Moderate (Standard)Very Fast (Room Temp)
Ligand Requirement Specialized: SPhos, XPhos, P(tBu)3Standard: PPh3, dppf, XantphosStandard: PPh3, Ligand-free (sometimes)
Primary Side Reaction No Reaction (Recovery of SM)Debromination (Hydrodehalogenation)Homocoupling (Biaryl formation)
Catalyst Poisoning LowLowHigh (Formation of bridging Pd-I dimers)
Relative Cost (100g) $ (Base Commodity)

(Standard Reagent)

(Premium Reagent)
Typical Yield 85-95% (Optimized)90-98%60-90% (Variable)
Expert Insight: The "Iodide Paradox"

While 4-iodoanisole undergoes oxidative addition most rapidly, it does not always yield the highest conversion. The large, soft iodide ion can bridge two Palladium centers, forming stable


 dimers that are catalytically inactive.[2] This often leads to reaction stalling after 50-60% conversion, a phenomenon less common with bromides.

Experimental Protocols

Protocol A: The "Standard" Method (For Bromides & Iodides)

Best for: Discovery chemistry, small scale (<5g), quick screening.

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 ratio) or DME/Water

Workflow:

  • Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling, especially with iodides.

  • Addition: Add 4-bromoanisole, boronic acid, and base. Add Pd catalyst last against a counter-flow of Argon.

  • Reaction: Heat to 80°C for 4-12 hours.

    • Note for Iodides: Run at 60°C initially to prevent rapid catalyst precipitation.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over MgSO4.

Protocol B: The "High-Performance" Method (For Chlorides)

Best for: Scale-up (>100g), cost-sensitive projects, unreactive substrates.

Reagents:

  • 4-Chloroanisole (1.0 equiv)[3]

  • Aryl Boronic Acid (1.5 equiv)

  • Pre-Catalyst: Pd2(dba)3 (1-2 mol%)

  • Ligand: SPhos or XPhos (2-4 mol%, L:Pd ratio 2:1)

  • Base: K3PO4 (anhydrous) or tBuOK (stronger base required)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Workflow:

  • Pre-complexation: In a separate vial, mix Pd2(dba)3 and SPhos in the solvent and stir at room temp for 10 mins. The solution should change color (often to a deep orange/red), indicating active L-Pd(0) formation.

  • Main Reaction: Add 4-chloroanisole, boronic acid, and base to the main vessel. Add the pre-formed catalyst solution.

  • Reaction: Heat to 100-110°C (Reflux). Chlorides require this thermal energy to overcome the activation barrier of the C-Cl bond.

  • Validation: Monitor by GC-MS. If conversion <10% after 2 hours, add 1 mol% more catalyst and ensure strict oxygen exclusion.

Decision Framework

Use this logic flow to select the correct halogen for your specific project constraints.

DecisionTree Start Select Halogenated Anisole Scale Reaction Scale? Start->Scale Small Discovery (<5g) Scale->Small Large Process (>100g) Scale->Large Substrate Substrate Sensitivity? Small->Substrate HighTemp Can heat >100°C Large->HighTemp Temp Temp Limit? Substrate->Temp Sterically Hindered ResultBr USE BROMIDE (Reliable, Standard) Substrate->ResultBr Standard Temp->HighTemp LowTemp Must be <60°C Temp->LowTemp HighTemp->ResultBr HighTemp->ResultBr Time Critical ResultCl USE CHLORIDE (Cheap, requires SPhos) HighTemp->ResultCl Cost Critical ResultI USE IODIDE (Fast, careful with stalling) LowTemp->ResultI

Figure 2: Decision matrix for selecting the optimal halogenated anisole precursor.

References

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid - a search for optimal catalytic conditions. ResearchGate. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Journal of Organic Chemistry. Available at: [Link][4]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

Benchmarking Purity: A Comparative QC Guide for 5-Chloro-2,3-dibromoanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-Chloro-2,3-dibromoanisole is a specialized poly-halogenated arene scaffold used primarily in the synthesis of complex pharmaceuticals and organic electronic materials (e.g., liquid crystals). Its value lies in its orthogonal reactivity : the presence of three distinct halogen sites (Cl at C5, Br at C2, Br at C3) allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, this structural complexity introduces a critical quality control (QC) challenge: Regioisomer Contamination . Standard synthesis routes often produce thermodynamic isomers (e.g., 4-chloro-2,6-dibromoanisole) that are difficult to separate from the target kinetic product.

This guide compares analytical methodologies to detect these subtle impurities and establishes a "Gold Standard" QC protocol for researchers.

Critical Quality Attributes (CQAs)

Before defining methods, we must define the target profile. For downstream transition-metal catalysis, purity is not just about "assay" (how much of the molecule is there) but "profile" (what else is there that poisons catalysts).[1]

AttributeAcceptance Criteria (Pharma Grade)Rationale
Appearance White to off-white crystalline solidDarkening indicates oxidation of trace phenols or amines.
Purity (GC) ≥ 98.5% (Area %)High purity prevents "dead-end" side reactions in multi-step synthesis.
Regioisomer Content ≤ 0.5% eachIsomers (e.g., 6-bromo variants) will couple competitively, leading to inseparable downstream impurities.
Water Content (KF) ≤ 0.1% w/wWater deactivates sensitive catalysts (e.g., Pd(0) species) and promotes protodehalogenation.
Residual Acid ≤ 0.5% (as HBr/HCl)Residual acid from bromination neutralizes basic additives in coupling reactions.

Comparative Analysis: GC-FID vs. HPLC-UV

For poly-halogenated anisoles, the choice of analytical method is pivotal.[1] Below is a technical comparison supporting the recommendation of Gas Chromatography (GC) as the superior primary method.

Table 1: Method Performance Comparison
FeatureMethod A: GC-FID/MS (Recommended)Method B: HPLC-UV (Alternative)
Isomer Resolution Superior. Capillary columns (e.g., DB-5) separate isomers based on boiling point and polarity with high efficiency.Moderate. Positional isomers often co-elute on C18 columns due to identical hydrophobicity.
Sensitivity High for halogenated aromatics.Good, but dependent on chromophores (UV absorption at 254nm).
Sample Prep Minimal (dissolve in DCM/Acetone).Moderate (requires mobile phase compatibility).
Limitations Not suitable for thermally unstable salts.better for polar/ionic impurities (e.g., inorganic salts).
Throughput Fast (< 15 min run time).Slower (20-40 min gradient).
Expert Insight: Why GC Wins

This compound is a neutral, relatively volatile lipophilic molecule. In HPLC, the "2,3-dibromo" and "2,4-dibromo" isomers interact with the octadecylsilane (C18) stationary phase almost identically. In GC, the slight difference in boiling points and London dispersion forces allows for baseline separation. Therefore, GC-FID is the self-validating system of choice for isomeric purity.

Experimental Protocols

Protocol A: The "Gold Standard" GC-FID Method

Use this method for batch release and purity validation.[1]

Reagents:

  • Solvent: Dichloromethane (HPLC Grade).[1]

  • Internal Standard (Optional): Dodecane.

Instrument Parameters:

  • Column: Agilent J&W DB-5ms (or equivalent); 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Detector: FID @ 300°C.

Temperature Program:

  • Initial: 80°C (Hold 1 min).

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 5°C/min to 240°C (Critical for isomer separation).

  • Final: 30°C/min to 300°C (Hold 3 min to bake out heavies).

System Suitability:

  • Tailing Factor: 0.9 – 1.2.[1]

  • Resolution (Rs): > 1.5 between this compound and nearest isomer.[1]

Protocol B: Functional Use Test (Suzuki Coupling)

Use this method to qualify a new supplier. It reveals "hidden" impurities (like catalyst poisons) that GC might miss.

Principle: A standard coupling reaction with phenylboronic acid.[1] If the reaction stalls or yields <90%, the batch fails regardless of GC purity.

Workflow:

  • Charge: 1.0 eq this compound + 1.1 eq Phenylboronic acid + 2.0 eq K₂CO₃.

  • Catalyst: 1 mol% Pd(PPh₃)₄.

  • Solvent: Toluene/Water (4:1), degassed.

  • Condition: Heat to 80°C under N₂ for 4 hours.

  • Analysis: Sample aliquot, filter, and run GC.

    • Pass Criteria: >95% conversion of starting material.

    • Fail Criteria: Significant presence of de-brominated byproduct (indicating moisture/protic impurities) or homocoupling.[1]

Visualizing the Impurity Landscape

The following diagram illustrates the origin of critical impurities during the synthesis (likely via bromination of 3-chloroanisole or similar precursors) and the logic for QC selection.

QC_Workflow cluster_synthesis Synthesis & Impurity Genesis cluster_qc Quality Control Decision Tree Start Precursor (e.g., 3-Chloroanisole) Reaction Electrophilic Bromination (Br2 / FeBr3) Start->Reaction Target Target Molecule: This compound Reaction->Target Kinetic Control Impurity1 Regioisomer: 4-Chloro-2,6-dibromoanisole (Thermodynamic Sink) Reaction->Impurity1 Over-reaction Impurity2 Under-brominated: 3-Chloro-2-bromoanisole Reaction->Impurity2 Incomplete Sample Crude Product Target->Sample Impurity1->Sample Impurity2->Sample MethodChoice Method Selection Sample->MethodChoice GC GC-FID Analysis (Boiling Point Separation) MethodChoice->GC Preferred HPLC HPLC-UV (Polarity Separation) MethodChoice->HPLC Only for Salts Decision Isomer Resolution > 1.5? GC->Decision Data Output Pass BATCH RELEASED (Ready for Coupling) Decision->Pass Yes Fail REJECT / RECRYSTALLIZE Decision->Fail No (Isomers Detected)

Figure 1: QC Workflow illustrating the genesis of regioisomers during bromination and the critical decision gate using GC-FID to distinguish the target from thermodynamic byproducts.

References

  • International Council for Harmonisation (ICH). (2006).[2] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[2] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Contextualizing the sensitivity of Suzuki coupling to aryl halide purity).

  • Phenomenex. (2025).[2][3] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 7, 6909-6915. (Demonstrating the impact of halogen placement on coupling efficiency). Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 5-Chloro-2,3-dibromoanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

5-Chloro-2,3-dibromoanisole is a poly-halogenated aromatic ether.[1] Unlike standard organic solvents (e.g., Acetone, Ethanol), this compound poses specific downstream risks during thermal destruction due to the release of acidic halides (HBr, HCl).

Core Safety Directives:

  • STRICT PROHIBITION: Never dispose of this compound down the drain. It is toxic to aquatic life with long-lasting effects.[1][2][3]

  • SEGREGATION: Do NOT commingle with non-halogenated organic waste. It requires a dedicated "Halogenated Waste" stream.

  • COMPATIBILITY: Keep isolated from strong oxidizers.[4]

Chemical Profile & Hazard Identification

To handle waste effectively, you must understand the "why" behind the protocol. This compound’s structure dictates its disposal pathway.

PropertyDescriptionOperational Implication
Structure Aromatic ring with -OCH₃, -Cl, and -Br groups.[1]High stability; resistant to biodegradation.[1]
Halogen Content High (Chlorine & Bromine).[1][5]Critical: Incineration generates corrosive acid gases (HCl, HBr).[1] Standard incinerators cannot handle this without specific scrubbers.
Density > 1.0 g/cm³ (Predicted).[1]Spill Response: The substance will likely sink in water, complicating aquatic cleanup.
Reactivity Stable under normal conditions.Incompatible with strong oxidizing agents.[1]

Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA standards (RCRA) and protects facility infrastructure.

Phase A: Waste Segregation (The Critical Step)[1]
  • Action: Designate a specific waste container labeled "HALOGENATED ORGANIC WASTE."

  • Scientific Rationale: Waste vendors charge significantly more for halogenated waste because it requires specialized incineration (high temperature + acid scrubbing). Mixing this compound with 50 gallons of non-halogenated Acetone converts the entire drum into "Halogenated Waste," tripling your disposal costs and complicating the destruction process.

Phase B: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Closure: Screw-cap with a chemically resistant liner (PTFE/Teflon).[1]

  • Prohibition: Do not use metal cans if the waste is acidic or if moisture is present, as hydrolysis of the halogens can lead to corrosion.

Phase C: Labeling & Accumulation[1][2]
  • Label Content:

    • Full Chemical Name: "this compound" (No abbreviations/formulas).[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • State: Liquid (if dissolved) or Solid (if pure substance).

Visual Workflow: Decision Logic

The following diagram outlines the decision tree for processing this specific waste stream.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is the waste Pure Solid or in Solution? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath SolidContainer Container: Wide-Mouth HDPE Jar SolidPath->SolidContainer SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck LiquidContainer Container: HDPE/Glass Safety Carboy SolventCheck->LiquidContainer Yes (Compatible) SolventCheck->LiquidContainer No (Must segregate into Halo-stream) Labeling LABEL: 'Halogenated Organic Waste' + Full Chemical Name SolidContainer->Labeling LiquidContainer->Labeling Storage Storage: Secondary Containment (Separate from Oxidizers) Labeling->Storage

Figure 1: Operational decision tree for segregating and packaging halogenated aromatic waste.

Emergency Contingencies (Spill Management)

In the event of a benchtop spill, immediate containment is required to prevent floor drain contamination.

  • PPE Upgrade: Switch to Silver Shield (Laminate) or thick Nitrile gloves. Standard latex is insufficient for halogenated aromatics.

  • Containment:

    • Solid Spill: Dampen slightly with an inert solvent (if necessary to prevent dust) and scoop into a waste jar.

    • Liquid Spill: Do not use water (it spreads the hydrophobic compound). Use an inert absorbent (Vermiculite, Diatomaceous Earth, or Universal Spill Pads).

  • Decontamination: Scrub the surface with a detergent solution (surfactant) to lift the hydrophobic residue, then rinse with water. Collect all rinse water into the Halogenated Waste container.

Regulatory & Compliance Context (US Focus)

While this compound is not explicitly listed on the EPA "P-List" or "U-List" (40 CFR § 261.33), it is regulated by characteristic and class:

  • RCRA Classification: If the waste is ignitable (e.g., in a solvent), it carries code D001 . However, its primary disposal driver is its status as a Halogenated Organic .

  • EPA Waste Code Recommendation: If spent solvents are involved, F002 (Spent Halogenated Solvents) often applies.[6] If pure, it is managed as non-specific hazardous waste requiring thermal destruction.

  • Destruction Efficiency: Facilities must incinerate this at >1000°C with 99.99% destruction removal efficiency (DRE) to prevent the formation of dioxins/furans.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1]

  • Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1][7][8]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.